Nicorandil
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHIOVVIQHSOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045692 | |
| Record name | Nicorandil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Partly miscible | |
| Record name | Nicorandil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09220 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
65141-46-0 | |
| Record name | Nicorandil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65141-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicorandil [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065141460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicorandil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09220 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicorandil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicorandil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICORANDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260456HAM0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
92-93 | |
| Record name | Nicorandil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09220 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanisms of Action of Nicorandil
Activation of ATP-Sensitive Potassium (KATP) Channels
KATP channels are a class of inwardly rectifying potassium channels that are regulated by intracellular ATP levels. They are found in various tissues, including cardiac muscle, vascular smooth muscle, and mitochondria nih.govnih.gov. Nicorandil's ability to open these channels leads to an efflux of potassium ions, resulting in membrane hyperpolarization drugbank.comnih.gov.
Myocardial KATP channels are composed of two main subunits: the pore-forming subunit Kir6.x (specifically Kir6.2 in cardiac muscle) and the regulatory sulfonylurea receptor subunit SUR2A drugbank.comnih.gov. This compound interacts with the SUR2 subunit, promoting the open state of the channel drugbank.com. While some studies suggest this compound weakly activates Kir6.2/SUR2A channels, others indicate a more potent activation of SUR2B-containing channels nih.govdiabetesjournals.orgahajournals.org. The activity of this compound on these channels is dependent on the presence of intracellular nucleotides like ATP and ADP, which interact with the nucleotide-binding domains (NBDs) of the SUR2 subunit diabetesjournals.orgnih.gov. This interaction influences the channel's response to this compound and affects the drug's off-rate from the channel diabetesjournals.org.
Mitochondrial KATP (mitoKATP) channels are located in the inner mitochondrial membrane and play a significant role in cardioprotection, particularly in the context of ischemia-reperfusion injury nih.govnih.govplos.org. This compound is recognized as a selective opener of mitoKATP channels researchgate.netnih.govjacc.org. Activation of mitoKATP channels by this compound leads to potassium influx into the mitochondrial matrix, causing a slight depolarization of the mitochondrial membrane potential nih.gov. This depolarization can reduce calcium overload within the mitochondria, preserve mitochondrial function, enhance respiratory function, and promote ATP production nih.gov.
Furthermore, mitoKATP channel activation is linked to the generation of reactive oxygen species (ROS) at low levels, which can act as signaling molecules activating cardioprotective pathways such as the protein kinase C epsilon (PKCε) pathway nih.gov. This compound's activation of mitoKATP channels has been shown to inhibit the mitochondrial permeability transition pore (mPTP) opening, a key event in cell death during reperfusion nih.govjacc.org. This inhibition contributes to the anti-apoptotic effects observed with this compound researchgate.netjacc.org. Studies have demonstrated that this compound suppresses apoptosis induced by oxidative stress in cardiac myocytes, and this effect is dependent on mitoKATP channel activation jacc.org. The cardioprotective effects of this compound, including the reduction of infarct size and improved functional recovery after ischemia-reperfusion, are at least partially mediated by its action on mitoKATP channels plos.orgresearchgate.netjacc.orgoup.comjacc.org.
Sarcolemmal KATP (sarcKATP) channels are located in the plasma membrane of cardiomyocytes and contribute to the regulation of the action potential duration (APD) ahajournals.orgoup.com. Activation of sarcKATP channels leads to an outward potassium current, which can shorten the APD and hyperpolarize the cell membrane ahajournals.orgoup.comembopress.org. This hyperpolarization can limit calcium influx through voltage-gated calcium channels nih.gov.
While the cardioprotective role of sarcKATP channel activation by this compound is debated compared to that of mitoKATP channels, activation of sarcKATP channels by this compound has been observed, particularly in metabolically challenged conditions oup.comembopress.org. Studies using isolated cardiac myocytes and tissues have shown that this compound can shorten APD, an effect attributed to sarcKATP channel activation oup.comembopress.orgaging-us.com. This electrophysiological effect may contribute to the anti-ischemic properties of this compound, although its direct contribution to infarct size limitation appears less prominent than that of mitoKATP channels oup.com.
In vascular smooth muscle cells (VSMCs), KATP channels are primarily composed of Kir6.1 and SUR2B subunits drugbank.comnih.gov. This compound is a potent activator of these channels, with a higher potency for SUR2B-containing channels compared to SUR2A drugbank.comnih.govdiabetesjournals.org. Activation of KATP channels in VSMCs by this compound causes an efflux of potassium ions, leading to hyperpolarization of the cell membrane drugbank.comnih.govresearchgate.netbiomedres.uskup.at.
This hyperpolarization subsequently inhibits voltage-gated calcium channels, reducing intracellular calcium concentration nih.govresearchgate.netkup.at. The decrease in intracellular calcium leads to the relaxation of vascular smooth muscle and vasodilation nih.govresearchgate.netkup.at. This mechanism is a key contributor to this compound's ability to increase coronary blood flow and reduce both preload and afterload drugbank.com. The vasodilation induced by this compound through KATP channel activation can be blocked by KATP channel inhibitors like glibenclamide researchgate.netbiomedres.us.
Nitric Oxide (NO) Donor Properties
In addition to its KATP channel opening activity, this compound possesses a nitrate (B79036) moiety that allows it to act as an NO donor drugbank.comnih.govresearchgate.net. This property contributes to its vasodilatory effects through a distinct signaling pathway nih.govresearchgate.net.
This compound's NO-donating property leads to the activation of soluble guanylyl cyclase (sGC) in vascular smooth muscle cells nih.govresearchgate.netahajournals.orgscielo.br. sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) nih.govscielo.br. The resulting increase in intracellular cGMP levels activates protein kinase G (PKG) nih.govscielo.br.
PKG activation mediates vasodilation through several mechanisms. It can lead to the dephosphorylation of myosin light chain, reducing the interaction between actin and myosin filaments and thus promoting relaxation nih.gov. PKG also influences ion channels and pumps, such as activating sarcolemmal calcium pumps to extrude calcium and potentially acting on potassium channels to enhance potassium efflux, further contributing to hyperpolarization and reduced calcium influx nih.govscielo.br. While this compound is considered an NO donor, some research suggests it may elevate cGMP levels through mechanisms that are not solely dependent on direct NO generation nih.gov. Nevertheless, the activation of the cGMP pathway is a significant component of this compound's vasodilatory action nih.govresearchgate.netahajournals.orgscielo.br.
Here is a summary of the mechanisms of action:
| Mechanism | Target Channel/Enzyme | Key Effects | Tissue Location(s) Affected |
| KATP Channel Activation | Myocardial KATP (Kir6.2/SUR2A) | Membrane potential modulation, potential APD shortening | Myocardium |
| Mitochondrial KATP | Cardioprotection, reduced Ca²⁺ overload, preserved mitochondrial function | Mitochondria (Cardiac Myocytes) | |
| Sarcolemmal KATP | APD shortening, membrane hyperpolarization | Sarcolemma (Cardiac Myocytes) | |
| Vascular Smooth Muscle KATP (Kir6.1/SUR2B) | Hyperpolarization, reduced intracellular Ca²⁺, vasodilation | Vascular Smooth Muscle Cells | |
| Nitric Oxide Donation | Soluble Guanylyl Cyclase (sGC) | Increased cGMP production, PKG activation | Vascular Smooth Muscle Cells, Cardiac Cells |
| PKG-mediated pathways | Myosin light chain dephosphorylation, altered ion channel activity, vasodilation | Vascular Smooth Muscle Cells |
Downstream Signaling of Protein Kinase G (PKG)
The nitric oxide-donating property of this compound leads to the activation of soluble guanylate cyclase in smooth muscle cells, resulting in an increase in intracellular cyclic guanosine monophosphate (cGMP) levels patsnap.comdrugbank.com. Elevated levels of cGMP activate Protein Kinase G (PKG) mdpi.com. PKG mediates the relaxation of smooth muscle cells, contributing to vasodilation patsnap.com. PKG activation can also influence mitochondrial ATP-sensitive potassium (mitoKATP) channels, contributing to cardioprotective effects nih.govoup.com. Research indicates that PKG can phosphorylate proteins on the mitochondrial outer membrane, which in turn affects mitoKATP channels on the inner membrane oup.com. Studies using PKG inhibitors have demonstrated that the NO-PKG pathway contributes to the opening of mitoKATP channels induced by this compound nih.gov.
Dual Vasodilatory Effects: Arterial and Venous Capacitance Vessel Modulation
This compound acts as a balanced vasodilator, affecting both arterial resistance vessels and venous capacitance vessels nih.govnih.gov. The activation of KATP channels by this compound leads to hyperpolarization of smooth muscle cells, which subsequently closes voltage-gated calcium channels, reducing calcium influx and causing arterial dilation patsnap.comdrugbank.com. This arterial dilation reduces afterload drugbank.com. Simultaneously, the nitrate moiety of this compound leads to increased intracellular cGMP levels, causing relaxation of venous vascular smooth muscle and increasing pooling in capacitance vessels, thereby decreasing preload drugbank.com. This combined effect of reduced preload and afterload contributes to decreased myocardial oxygen demand and improved blood flow patsnap.comnih.gov.
Studies have investigated the vasodilatory effects of this compound in various vascular beds. For instance, a study on pig coronary arteries found that this compound produced dose-dependent relaxation, and its potency was enhanced under conditions of metabolic inhibition, suggesting a more effective action in ischemic tissue oup.com.
Interplay Between KATP Channel Activation and Nitric Oxide Pathways
The vasodilatory and cardioprotective effects of this compound arise from the synergistic interplay between its KATP channel opening and NO-donating properties patsnap.com. While both pathways contribute to vasodilation, their relative importance can vary depending on the tissue and this compound concentration oup.com. The activation of KATP channels leads to membrane hyperpolarization and reduced calcium influx, directly promoting relaxation patsnap.com. The NO-cGMP-PKG pathway also induces smooth muscle relaxation and contributes to opening mitochondrial KATP channels, adding another layer to the mechanism, particularly in cardioprotection nih.govoup.com.
Research using inhibitors of either pathway has helped elucidate their contributions. For example, studies have shown that the increase in cerebral blood flow induced by this compound is likely mediated by both the NO pathway and KATP channel opening nih.gov. The cardioprotective effect of this compound, particularly through the activation of mitochondrial KATP channels, involves both a direct effect and an indirect effect mediated by the NO-PKG pathway nih.govjacc.org.
Influence on Intracellular Calcium Homeostasis
This compound influences intracellular calcium homeostasis, primarily through its effect on KATP channels and the subsequent impact on calcium influx. By opening KATP channels, this compound causes hyperpolarization of the cell membrane, which leads to the closure of voltage-gated calcium channels and a reduction in the influx of extracellular calcium into vascular smooth muscle cells patsnap.comnih.gov. This decrease in intracellular calcium concentration is a key mechanism underlying smooth muscle relaxation and vasodilation patsnap.com.
Furthermore, studies suggest that this compound may also influence intracellular calcium mobilization. Research on vascular smooth muscle cells has indicated that this compound can suppress the increase in intracellular calcium concentration evoked by agonists like angiotensin II and prostaglandin (B15479496) F2 alpha nih.gov. This effect might be partly mediated by stimulating (Ca2+ + Mg2+)-ATPase activity, an enzyme involved in pumping calcium out of the cytosol or into storage sites nih.gov.
Data from a study on rat aortic vascular smooth muscle cells showed that this compound at concentrations of 10^-6 and 10^-5 M significantly increased the activity of (Ca2+ + Mg2+)-ATPase nih.gov.
| This compound Concentration (M) | (Ca2+ + Mg2+)-ATPase Activity at 0.3 µM Free Ca2+ |
| Control | Baseline |
| 10^-6 | Increased |
| 10^-5 | Increased |
Pharmacological Profile of Nicorandil
Pharmacodynamics of Nicorandil
The pharmacodynamic effects of this compound are primarily mediated through its influence on vascular smooth muscle cells, leading to vasodilation and subsequent changes in cardiac load and blood flow distribution drugbank.comkarger.comkup.at.
Coronary Vasodilation and Microvascular Perfusion Enhancement
This compound induces vasodilation in both arterial resistance and conductive vessels, resulting in increased coronary blood flow drugbank.comecrjournal.com. The nitrate (B79036) moiety in its structure contributes to the relaxation of vascular smooth muscle by increasing intracellular cyclic GMP levels, similar to other organic nitrates drugbank.comkup.atecrjournal.com. Concurrently, this compound's action as a KATP channel opener leads to hyperpolarization of smooth muscle cells, inhibiting calcium influx and promoting relaxation drugbank.comkup.at. This dual mechanism allows this compound to dilate both epicardial coronary arteries and coronary microvessels taylorandfrancis.comkarger.comecrjournal.comsgul.ac.uk. Studies have shown that this compound can increase the mean luminal diameter of epicardial coronary arteries and cause significant vasodilation of the coronary microvasculature and peripheral resistance arteries ecrjournal.comsgul.ac.uk. Unlike some other vasodilators, this compound's effect on coronary arteries does not typically involve the coronary steal phenomenon drugbank.comjacc.org. Research indicates that this compound can improve microvascular function, as demonstrated by a decrease in the index of microvascular resistance and improved coronary flow reserve in patients with ST-elevation myocardial infarction undergoing primary percutaneous coronary intervention nih.gov.
Systemic Hemodynamic Effects: Preload and Afterload Reduction Mechanisms
This compound exerts systemic hemodynamic effects by reducing both preload and afterload drugbank.comkup.atecrjournal.comresearchgate.net. The nitrate-like action primarily leads to venous dilation, increasing pooling in capacitance vessels and thereby decreasing venous return and left ventricular end-diastolic pressure (preload) drugbank.comkup.atecrjournal.comsgul.ac.uk. The KATP channel opening effect contributes to arterial dilation, reducing systemic vascular resistance (afterload) drugbank.comkup.atecrjournal.comsgul.ac.uk. These combined effects lead to a balanced reduction in the workload of the heart kup.atecrjournal.comsgul.ac.uk. Studies have shown that this compound can cause significant decreases in aortic systolic and diastolic pressure eur.nl.
Regional Blood Flow Redistribution
This compound's vasodilatory effects can lead to a redistribution of regional blood flow. By dilating coronary resistance vessels, this compound may improve blood flow to ischemic regions jacc.orgnih.gov. Compared to nitroglycerin, this compound has been shown to increase anterograde coronary blood flow in both normal and stenotic coronary arteries without causing the coronary steal phenomenon jacc.org. While studies in animal models with severe stenosis showed decreased renal blood flow, blood flow to the brain and adrenals was enhanced nih.gov. This suggests varied effects on regional circulation depending on the vascular bed and physiological conditions.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion in the body.
Absorption Dynamics and Bioavailability Research
Following oral administration, this compound is rapidly and completely absorbed from the gastrointestinal tract medsafe.govt.nznih.govcapes.gov.brmedicines.org.uk. Research indicates a high absolute oral bioavailability, reported to be around 75% medsafe.govt.nznih.govcapes.gov.brmedicines.org.ukmims.com. This high bioavailability suggests that this compound undergoes minimal hepatic first-pass metabolism medsafe.govt.nznih.govmedicines.org.uk. Peak plasma concentrations are typically reached within 30 to 60 minutes after oral dosing drugbank.comecrjournal.commedsafe.govt.nznih.govmedicines.org.ukmims.comjacc.org. Studies have shown that the plasma concentration and the area under the curve (AUC) are linearly proportional to the dose within the therapeutic range medsafe.govt.nznih.govmedicines.org.uk. Food intake may delay gastric absorption, but it does not significantly affect the pharmacokinetic properties of this compound ecrjournal.com. Steady-state plasma concentrations are generally achieved within approximately 4-5 days of twice-daily dosing drugbank.comecrjournal.com.
Data on this compound Absorption:
| Parameter | Value | Source |
| Absorption | Rapid and complete | medsafe.govt.nznih.govcapes.gov.br |
| Absolute Oral Bioavailability | ~75% | medsafe.govt.nznih.govmims.com |
| Time to Peak Plasma (Tmax) | 30-60 minutes | drugbank.comecrjournal.commedsafe.govt.nz |
| Plasma Protein Binding | ~25% to 41.5% | drugbank.commedsafe.govt.nzmims.com |
| Volume of Distribution (Apparent) | ~1.0-1.4 L/kg | drugbank.comnih.gov |
Distribution Characteristics and Tissue Affinity
Following administration, this compound is distributed throughout the body. The apparent volume of distribution after oral or intravenous administration is approximately 1.0 to 1.4 L/kg body weight in healthy volunteers drugbank.comresearchgate.netcapes.gov.br. This compound exhibits limited binding to human plasma proteins, including albumin, with a bound fraction estimated to be around 25% drugbank.comresearchgate.netmedsafe.govt.nzeuropa.eu. Some in vitro studies using human serum have reported protein binding rates between 34.2% and 41.5% at varying concentrations medsafe.govt.nz. While the distribution remains stable within the therapeutic dose range, a slower elimination phase observed between 8 and 24 hours after dosing might suggest some degree of vascular affinity for the compound capes.gov.brnih.gov.
Metabolic Pathways and Metabolite Formation (e.g., Denitration, Nicotinamide (B372718) Metabolism)
This compound undergoes extensive metabolism, primarily in the liver drugbank.com. The main biotransformation pathway involves denitration of the molecule drugbank.commedsafe.govt.nzmedicines.org.uk. This denitration leads to the formation of the main pharmacologically inactive metabolite, 2-nicotinamidoethanol, also known as N-(2-hydroxyethyl) nicotinamide drugbank.commedsafe.govt.nzmedicines.org.uknih.govhpra.ie.
Following denitration, the metabolic pathway merges into the nicotinamide metabolism pathway drugbank.commedsafe.govt.nz. Derivatives formed from the nicotinamide metabolism of the denitrated products include nicotinuric acid, nicotinamide, N-methylnicotinamide, and nicotinic acid drugbank.commedsafe.govt.nzmedicines.org.uk. These metabolites represent the major route of transformation of this compound medicines.org.uk. In a study involving healthy volunteers, N-(2-hydroxyethyl)-nicotinamide was the most abundant metabolite detected in urine, followed by nicotinuric acid, nicotinamide, N-methylnicotinamide, and nicotinic acid medicines.org.uk.
The nicotinamide/nicotinic acid biotransformation pathway can contribute to the accumulation of this compound and its denitrated metabolite during repeated dosing due to the saturable merging of these derivatives into the endogenous pool of NAD/NADP coenzymes nih.gov.
Elimination and Excretion Mechanisms
The primary route of elimination for this compound and its metabolites is the kidney drugbank.comresearchgate.netmedsafe.govt.nz. More than 60% of an administered dose is eliminated in the urine within 24 hours after dosing drugbank.com. However, only a small percentage of the administered dose is excreted as unchanged this compound in the urine, typically around 1% drugbank.comresearchgate.netmedicines.org.uk. The majority of the renally excreted compounds are metabolites, predominantly the denitrated metabolite and its derivatives drugbank.commedicines.org.uk. For instance, the denitrated metabolite can account for approximately 7% to 9% of the administered dose in urine, while derivatives like nicotinuric acid, nicotinamide, N-methylnicotinamide, and nicotinic acid are also found in varying percentages drugbank.commedsafe.govt.nzmedicines.org.uk.
Fecal excretion of this compound and its metabolites is very low medicines.org.uk. The elimination of this compound from plasma occurs in two phases: a rapid phase with a half-life of approximately 1 hour, accounting for about 96% of the plasma concentration, and a slower elimination phase occurring later researchgate.netcapes.gov.brmedsafe.govt.nznih.govmedicines.org.uk. The total body clearance of this compound is approximately 1.15 L/min or between 52 and 69 L/h drugbank.comresearchgate.netcapes.gov.br.
Pharmacokinetic Characteristics in Special Populations: Renal and Hepatic Impairment Research
In patients with hepatic impairment, specifically cirrhotic patients, studies have compared their pharmacokinetics to age-matched controls. While some minor changes were observed, such as a lower AUC after oral dosing and a slightly longer half-life (1.6 hours versus 1.1 hours), these changes were generally considered minor medsafe.govt.nz.
Based on pharmacokinetic considerations alone, dosage adjustment is generally not considered necessary in patients with stabilized renal or hepatic impairment researchgate.netmedsafe.govt.nzeuropa.eu. However, it has been noted that as this compound is primarily metabolized in the liver, the potential for accumulation in patients with severe liver disease cannot be entirely excluded, suggesting caution might be warranted in this population medsafe.govt.nz. Clinically relevant modifications of the this compound pharmacokinetic profile have not been evidenced in populations at risk such as elderly people, liver disease patients, and chronic renal failure patients europa.eumedicines.org.uk.
Here is a summary of some pharmacokinetic parameters of this compound based on available research:
| Parameter | Value (approximate) | Notes | Source(s) |
| Volume of Distribution (Vd) | 1.0 - 1.4 L/kg | After oral or IV administration | drugbank.comresearchgate.netcapes.gov.br |
| Protein Binding | 25% - 41.5% | Bound to human albumin and other plasma proteins | drugbank.comresearchgate.netmedsafe.govt.nzeuropa.eunih.gov |
| Absolute Bioavailability | 75% | After oral administration | capes.gov.brmedsafe.govt.nzeuropa.eumedicines.org.ukecrjournal.com |
| Time to Peak Concentration (Tmax) | 30 - 60 minutes | After oral administration | capes.gov.brmedsafe.govt.nzeuropa.eumedicines.org.ukecrjournal.commims.com |
| Elimination Half-life (t½) | ~1 hour | Rapid phase | drugbank.comresearchgate.netcapes.gov.brmedsafe.govt.nznih.govmedicines.org.uknih.gov |
| Total Body Clearance | 1.15 L/min or 52-69 L/h | drugbank.comresearchgate.netcapes.gov.brnih.gov | |
| Urinary Excretion (unchanged) | ~1% | Of administered dose within 24-48 hours | drugbank.comresearchgate.netnih.govmedicines.org.uk |
| Urinary Excretion (metabolites) | >60% | Of administered dose within 24 hours (total metabolites) | drugbank.comresearchgate.net |
| Urinary Excretion (denitrated metabolite) | 7% - 17.3% | N-(2-hydroxyethyl)-nicotinamide within 24-48 hours after dosing | medsafe.govt.nznih.govmedicines.org.ukhpra.ie |
Note: The values presented are approximate and may vary depending on the specific study and population.
Clinical Efficacy and Therapeutic Applications of Nicorandil
Nicorandil in the Management of Stable Angina Pectoris
Stable angina pectoris, characterized by chest pain or discomfort due to insufficient blood flow to the heart muscle during exertion, is a primary indication for this compound. Research has focused on its ability to alleviate symptoms, improve exercise capacity, and potentially influence long-term outcomes in patients with stable coronary artery disease (CAD).
Anti-Ischemic and Anti-Anginal Effects: Clinical Trials and Meta-Analyses
Clinical trials and meta-analyses have evaluated the efficacy of this compound in reducing the frequency of angina episodes and improving objective measures of myocardial ischemia. Studies have shown that this compound is effective in the treatment of chronic stable angina in patients with effort-induced symptoms arising from epicardial coronary artery stenoses, as well as coronary vasospasm and microvascular angina. ecrjournal.com Open-label, placebo-controlled, and comparative studies have demonstrated a reduction in the frequency of angina episodes following this compound treatment. sgul.ac.uk A meta-analysis of 20 prospective controlled trials indicated that this compound is equally effective as standard angina treatments. sgul.ac.uk Compared with antianginal drugs such as beta-blockers, nitrates, and calcium antagonists, a meta-analysis of short-term trials (median 5 weeks) did not show a significant reduction in angina episodes per week with this compound, nor were there significant differences in time to ischemia endpoints like total exercise duration or time to 1-mm ST depression. nih.govresearchgate.net However, this compound did not significantly change heart rate or blood pressure in these comparisons, unlike calcium antagonists which significantly decreased them. nih.govresearchgate.net
Exercise Tolerance Improvement Mechanisms
This compound has been shown to improve exercise tolerance in patients with stable angina. Several small randomized trials have demonstrated that this compound prolongs the time to onset of ST-segment depression and increases exercise duration during stress testing. viamedica.pl This improvement in exercise capacity is linked to its vasodilatory effects. This compound acts as a balanced coronary and peripheral vasodilator, reducing both preload and afterload. ecrjournal.comsgul.ac.uknih.gov On average, a single dose can result in a 10-15% increase in mean luminal diameter of the epicardial coronary arteries and cause significant vasodilation of the coronary microvasculature and peripheral resistance arteries. ecrjournal.com These hemodynamic changes offload the ventricles and improve coronary blood flow. ecrjournal.com Unlike some other anti-anginal drugs, this compound does not affect cardiac conduction or contractility. ecrjournal.com
Long-Term Clinical Outcomes and Prognostic Benefit in Stable Coronary Artery Disease
The potential for this compound to confer long-term clinical benefits and prognostic advantages in stable CAD has been a subject of significant research. The Impact Of this compound in Angina (IONA) study, a randomized placebo-controlled trial involving 5,126 patients with stable angina, showed a reduction in the composite endpoint of death caused by coronary heart disease, non-fatal MI, or unplanned hospital admission with chest pain in the this compound group compared to placebo over an average follow-up of 1.6 years (HR 0.83, p=0.014). ecrjournal.comsgul.ac.uk The Japanese Coronary Artery Disease (JCAD) study, a multi-center prospective observational study, compared outcomes in patients with significant epicardial artery stenosis treated with this compound versus matched controls. Over a 2.7-year follow-up, JCAD showed a 35% reduction in all-cause mortality (hazard ratio 0.65, p = 0.0008) and a 56% reduction in cardiac death (hazard ratio 0.44, p<0.0001) in the this compound group. sgul.ac.uk Increasing evidence indicates the potential benefits of this compound on cardiovascular outcomes, supported by the IONA and JCAD trials. scienceopen.com A real-world observational study investigating the combination of this compound with dihydropyridine (B1217469) calcium channel blockers (DHP-CCBs) in patients with CHD found that combination therapy was associated with a lower risk of major adverse cardiovascular events (MACE), defined as a composite of myocardial infarction, stroke, and all-cause mortality, compared to DHP-CCBs alone (HR: 0.80, 95% CI: 0.67–0.97). scienceopen.com This study also noted a lower risk of stroke with combination therapy (HR: 0.55, 95% CI: 0.44–0.69). scienceopen.com While some evidence suggests a modest reduction in cardiovascular events, the prognostic benefit has yet to be proven conclusively in all contexts. ecrjournal.com
This compound in Acute Coronary Syndromes
This compound's properties have also led to investigations into its role in acute coronary syndromes (ACS), particularly in mitigating myocardial damage during and after an acute myocardial infarction (AMI).
Myocardial Infarction: Infarct Size Limitation Research
Research has explored the ability of this compound to limit myocardial infarct size following an ischemic event. Experimental studies have observed that this compound could reduce myocardial infarct size. nih.govjacc.org Clinical studies have also investigated this effect in patients with AMI undergoing percutaneous coronary intervention (PCI). A study involving STEMI patients undergoing primary PCI found that sustained oral this compound treatment resulted in a statistically smaller infarct size compared to a control group receiving only a single dose before PCI. nih.gov Infarct size, assessed by SPECT at 3 months, was 13% in the this compound group versus 16% in the control group (p=0.027). nih.gov Another randomized trial (CHANGE trial) in STEMI patients undergoing primary PCI showed that intravenous this compound administration before reperfusion led to reduced myocardial infarct size on cardiac magnetic resonance (CMR) imaging at both 5-7 days and 6 months after reperfusion. researchgate.net Infarct size was significantly smaller in the this compound group (26.5±17.1 g vs 32.4±19.3 g at 5-7 days, P =0.022; 19.5±14.4 g vs 25.7±15.4 g at 6 months, P =0.008). researchgate.net
Reperfusion Injury Attenuation: Mechanisms and Clinical Impact
Reperfusion injury can occur when blood flow is restored to ischemic tissue, potentially causing further damage. This compound has shown promise in attenuating this injury. Its mechanism involves both KATP channel activation and NO donation, which are implicated in cardioprotection, including mimicking ischemic preconditioning. nih.govnih.govspandidos-publications.com The opening of mitochondrial KATP channels by this compound leads to increased potassium entry, inhibiting membrane depolarization, preventing mitochondrial calcium overload, and protecting the heart. nih.gov this compound's vasodilatory properties may aid in achieving optimal blood flow restoration in ischemic tissues and reduce reperfusion injury through KATP channels. nih.gov It can also reduce inflammation, oxidative stress, and apoptosis. nih.govkarger.comfrontiersin.org Studies in isolated organs and animal models have demonstrated this compound's ability to attenuate ischemia-reperfusion injury. nih.govspandidos-publications.comkarger.comfrontiersin.org In isolated rat lungs, this compound attenuated injury, an effect blocked by KATP channel blockers and guanylate cyclase inhibitors, indicating the involvement of both mechanisms. nih.govfrontiersin.org Clinically, studies in patients undergoing PCI have shown that this compound administration can improve myocardial perfusion grade and left ventricular regional wall motion, suggesting a beneficial impact on reperfused myocardium. nih.govresearchgate.netpcronline.com A meta-analysis suggested that this compound could improve clinical outcomes in terms of perioperative MI and contrast-induced nephropathy (CIN) in patients undergoing elective PCI. nih.gov
| Compound Name | PubChem CID |
| This compound | 4487 |
| Isosorbide Mononitrate | 3790 |
| Metoprolol | 4220 |
| Propranolol | 4947 |
| Atenolol | 2249 |
| Diltiazem (B1670644) | 3030 |
| Amlodipine (B1666008) | 2167 |
| Nifedipine (B1678770) | 4485 |
| Ivabradine | 65812 |
| Ranolazine | 3052918 |
| Nitroglycerin | 4510 |
Data Table: Summary of Key Clinical Trial Findings on this compound in Stable Angina
| Study | Design | Patient Population | Follow-up Duration | Key Findings | Citation |
| IONA | Randomized Placebo-Controlled | 5126 patients with stable angina | 1.6 years (average) | Reduction in composite endpoint (CHD death, non-fatal MI, unplanned hospitalization for chest pain) (HR 0.83, p=0.014) | ecrjournal.comsgul.ac.uk |
| JCAD | Multi-center Prospective Observational | 2558 patients with ≥ 75% epicardial artery stenosis | 2.7 years | 35% reduction in all-cause mortality (HR 0.65, p = 0.0008); 56% reduction in cardiac death (HR 0.44, p<0.0001) | sgul.ac.uk |
| Real-world study (this compound + DHP-CCBs vs DHP-CCBs) | Multicenter, Retrospective, Real-world | 7413 patients with CHD (1843 combo, 5570 DHP-CCB) | Not specified (real-world data) | Lower risk of MACE (HR: 0.80, 95% CI: 0.67–0.97) and stroke (HR: 0.55, 95% CI: 0.44–0.69) with combination therapy | scienceopen.com |
Data Table: Summary of Key Research Findings on this compound and Infarct Size
| Study | Design | Patient Population/Model | Outcome Measured | Key Findings | Citation |
| Study in STEMI patients undergoing primary PCI | Randomized | 117 STEMI patients (85 completed IS assessment) | Infarct Size (SPECT at 3 months) | Sustained this compound reduced infarct size (13% vs 16%, p=0.027) | nih.gov |
| CHANGE Trial | Multicenter, Prospective, Randomized, Double-blind | 238 STEMI patients undergoing primary PCI (201 completed CMR) | Infarct Size (CMR at 5-7 days and 6 months) | Intravenous this compound before reperfusion reduced infarct size at 5-7 days (26.5±17.1 g vs 32.4±19.3 g, P =0.022) and 6 months (19.5±14.4 g vs 25.7±15.4 g, P =0.008) | researchgate.net |
| Animal Studies (Various) | Experimental | Animal models of myocardial ischemia/reperfusion | Infarct Size | This compound reduced myocardial infarct size | nih.govjacc.orgspandidos-publications.comkarger.com |
No-Reflow Phenomenon Prevention and Management
The no-reflow phenomenon, characterized by inadequate myocardial reperfusion despite successful epicardial coronary artery recanalization, is a significant complication following percutaneous coronary intervention (PCI), particularly in patients with acute ST-segment elevation myocardial infarction (STEMI). Studies have investigated the role of this compound in preventing and managing this phenomenon.
Meta-analyses and randomized controlled trials have indicated that intracoronary and intravenous administration of this compound can reduce the incidence of no-reflow or slow-flow. researchgate.netmedrxiv.orgnih.govnih.gov This effect is associated with improvements in myocardial perfusion grade and corrected TIMI Frame Count (cTFC), a measure of coronary flow. researchgate.netmedrxiv.org For instance, a meta-analysis of seven randomized controlled trials involving 630 patients showed that this compound could reduce the incidence of no-reflow/low-flow and reduce cTFC. researchgate.net Another meta-analysis including 24 RCTs with over 3200 patients similarly found a significant decrease in the no-reflow phenomenon with this compound administration. medrxiv.org
Studies comparing this compound to other vasodilators like sodium nitroprusside in STEMI patients undergoing primary PCI have shown that this compound can significantly improve TIMI scores, TIMI myocardial perfusion grade (TMPG), and ST-segment elevation resolution, with a lower incidence of no-reflow phenomenon. nih.govnih.gov
Post-Percutaneous Coronary Intervention (PCI) Myocardial Injury Prevention
Periprocedural myocardial injury (PMI) is a common complication of PCI, associated with adverse long-term outcomes. Research suggests that this compound may play a role in mitigating this injury.
Meta-analyses have demonstrated that this compound treatment can significantly reduce the incidence of PMI in patients undergoing PCI. dovepress.comnih.gov This reduction in injury is often reflected in lower levels of cardiac biomarkers such as cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB) following the procedure. dovepress.comnih.govpcronline.comoup.com A meta-analysis of 14 studies involving 1,762 patients found that this compound significantly reduced the incidence of PMI and major adverse cardiovascular events (MACE). nih.gov
The protective effects are attributed to this compound's ability to improve coronary blood flow, precondition the myocardium, and reduce oxidative stress and inflammation. nih.gov While some studies have shown a significant reduction in perioperative myocardial injury with this compound, others have presented conflicting results, indicating the need for further research to optimize administration methods and timing. dovepress.comdovepress.com However, some studies have also indicated that this compound treatment improved left ventricular ejection fraction (LVEF) after PCI. researchgate.netmedrxiv.orgdovepress.comahajournals.org
This compound in Microvascular Angina and Vasospastic Angina Research
This compound's vasodilatory properties make it a relevant agent in the management of anginal syndromes, particularly those involving abnormal coronary vasomotion.
In vasospastic angina, characterized by transient coronary artery constriction, this compound has shown effectiveness in treating and preventing vasospasm and reducing the frequency of ST-segment elevation on ECG. nih.govnih.gov Small-scale trials have suggested that this compound may be as effective as nifedipine in preventing vasospasm. nih.gov It is considered for patients with vasospastic angina who remain symptomatic despite treatment with calcium channel blockers and nitrates. nih.gov
For microvascular angina, where symptoms occur despite the absence of obstructive epicardial coronary artery disease, this compound is recommended as a second-line therapy. umj.com.ua Its mechanism of action, including the activation of ATP-dependent potassium channels, leads to the expansion of microvessels, improved endothelial function, and increased blood flow, which can alleviate symptoms in these patients. umj.com.ua Studies, including systematic reviews and meta-analyses, support the ability of this compound to improve coronary blood flow in both obstructive and non-obstructive coronary heart disease. umj.com.ua Unlike some other nitrates, this compound is reported to have a more significant effect on small resistance vessels, which is particularly beneficial in microvascular angina. ecrjournal.com
Emerging Therapeutic Roles of this compound Beyond Angina
Beyond its established use in angina, this compound is being investigated for potential therapeutic roles in other conditions, leveraging its cardioprotective and vasodilatory effects.
Cardioprotective Effects in Heart Failure Models
Research suggests that this compound may offer cardioprotective benefits in heart failure models. Studies in animal models of ischemia/reperfusion have indicated that this compound can preserve cardiac function and reduce infarct size. jacc.orgjacc.orgnih.gov Its cardioprotective effects are believed to be mediated, at least in part, by the selective activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels. jacc.orgjacc.orgwikipedia.org
Clinical studies have also explored the impact of this compound on heart failure outcomes. Some studies suggest that this compound may help in preventing the worsening of heart failure and show a positive impact on LVEF. medrxiv.org A meta-analysis indicated a significant decrease in the worsening of heart failure with this compound administration. medrxiv.org
Nephroprotective Mechanisms in Diabetic Nephropathy Research
Investigations into the effects of this compound in diabetic nephropathy models suggest a potential nephroprotective role. Studies in diabetic animal models have shown that this compound can reduce proteinuria and alleviate glomerular injury, including mesangiolysis and glomerulosclerosis. researchgate.netnih.govresearchgate.net
The proposed mechanisms for its nephroprotective effects include the preservation of podocyte function and protection against podocyte oxidative stress. researchgate.net Studies in cultured podocytes suggest that this protection against glucose-mediated oxidant stress is likely mediated through the activation of ATP-dependent K channels. researchgate.net this compound has also been reported to protect against renal ischemia-reperfusion injury by inhibiting inflammatory cytokines and restoring KIR6.2 expression. karger.com Furthermore, it may reduce albuminuria and alleviate chronic renal injury by blocking oxidative stress. karger.com Clinical studies have also explored this compound's role in preventing contrast-induced nephropathy in patients with chronic renal dysfunction undergoing coronary procedures, with some results suggesting a reduced incidence of this complication. karger.com
Neuroprotective Potential in Ischemic Stroke Studies
Emerging research explores the neuroprotective potential of this compound in the context of ischemic stroke. Studies in animal models of cerebral ischemia have indicated that this compound may ameliorate brain damage and improve neurological outcomes. nih.govresearchgate.netnih.govresearchgate.net
The proposed mechanisms include increasing cerebral blood flow, preventing neural death through anti-inflammatory and anti-oxidative effects, reducing calcium overload, and stabilizing the blood-brain barrier. nih.govresearchgate.netnih.govresearchgate.net this compound's ability to open KATP channels may contribute to neuroprotection during hypoxia by inducing hyperpolarization in neuronal cells, thereby preserving energy. researchgate.netnih.govresearchgate.net Studies have shown that this compound treatment can decrease infarct volume, cerebral edema, and neurological deficits, while improving learning and memory in stroke models. nih.gov It may also promote synaptogenesis, the formation of new synapses, after ischemic stroke. nih.gov
Pulmonary Hypertension Investigations
Investigations into this compound's effects on pulmonary hypertension (PH), particularly pulmonary arterial hypertension (PAH), have been conducted in experimental models. Studies in rats with monocrotaline (B1676716) (MCT)-induced PAH, a common model for the disease, have explored this compound's potential to attenuate the condition. This compound is characterized as a hybrid drug possessing both nitrate-like properties and the ability to activate ATP-sensitive potassium (KATP) channels. ahajournals.org
In MCT-induced PAH rat models, this compound has demonstrated an ability to attenuate the increase in right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH) in a dose-dependent manner. ahajournals.org For instance, in one study, RVSP significantly increased in the vehicle group (51.6±4.4 mmHg) compared to the normal control (21.2±3.5 mmHg), while this compound treatment at doses of 2.5 mg/kg/day and 5.0 mg/kg/day resulted in lower RVSP values (42.2±5.8 mmHg and 36.4±5.2 mmHg, respectively). ahajournals.org The beneficial effects of this compound in this model were notably inhibited by glibenclamide, a KATP channel blocker, suggesting a role for KATP channel activation in its mechanism of action. ahajournals.org
Further research indicates that this compound may exert its effects, at least partially, by protecting the pulmonary microvasculature. ahajournals.org MCT is known to induce endothelial damage and/or apoptosis in pulmonary arterioles and down-regulate the expression of endothelial nitric oxide synthase (eNOS) in lung tissue. ahajournals.org this compound has been shown to inhibit these toxic effects of MCT, potentially through enhanced expression of eNOS. ahajournals.orgnih.gov In vitro studies using human umbilical vein endothelial cells (HUVECs) have also shown that this compound can inhibit apoptosis induced by serum-free medium, an effect that was reversed by coadministration of glibenclamide or a NOS inhibitor. ahajournals.org
This compound has also been investigated for its potential to prevent right ventricular remodeling, a major cause of mortality in severe PAH. plos.orgresearchgate.net In MCT-induced PAH rats, this compound improved survival, weight gain, and RV function, while ameliorating RV pressure overload and preventing maladaptive RV remodeling. researchgate.net This protective effect on the right ventricle may involve the inhibition of apoptosis in cardiomyocytes through the activation of mitochondrial ATP-sensitive K+ (mitoKATP) channels. researchgate.net this compound has been shown to reduce levels of osteopontin (B1167477) and brain natriuretic peptide (BNP), markers associated with cardiac remodeling and dysfunction in PAH. rdd.edu.iq Histopathological examination in these studies revealed that this compound treatment led to an improved picture of PAH by reducing smooth muscle proliferation, necrosis, and inflammation in pulmonary arteries. rdd.edu.iq
Data from studies on MCT-induced PAH in rats:
| Group | RVSP (mmHg) | RVH (RV/[LV+S]) |
| Normal Control | 21.2 ± 3.5 | - |
| Vehicle (MCT-induced PAH) | 51.6 ± 4.4 | Marked |
| This compound (2.5 mg/kg/day) | 42.2 ± 5.8 | Attenuated |
| This compound (5.0 mg/kg/day) | 36.4 ± 5.2 | Attenuated |
| This compound (5.0 mg/kg/day) + Glibenclamide | Markedly inhibited | - |
* P<0.05 vs. vehicle-group. ahajournals.org
Another study reported survival rates at 3 weeks after treatment in MCT-induced PAH rats:
| Group | Survival Rate (%) |
| Placebo | 39 |
| This compound | 73* |
* P<0.05 vs. placebo group. nih.gov
These findings suggest that this compound may have a preventive effect on the development of experimental PAH and associated right ventricular remodeling, potentially through mechanisms involving KATP channel activation, eNOS up-regulation, and anti-apoptotic and anti-inflammatory effects. ahajournals.orgnih.govplos.orgresearchgate.netrdd.edu.iq
Organ Preservation in Transplantation Research
The preservation of organs prior to transplantation is a critical factor for successful outcomes. Research has explored the potential of supplementing organ preservation fluids with agents like this compound to enhance organ viability and function post-transplant. researcher.lifeectrx.orgresearchgate.net this compound, as an ATP-sensitive potassium channel opener, has been investigated for its efficacy in preserving various organs, including the lungs, heart, and kidneys. researcher.lifeectrx.orgresearchgate.netresearchgate.net
The objective of organ preservation is to maintain the sustained viability of detached or isolated organs to ensure successful post-transplant outcomes. researcher.lifeectrx.orgresearchgate.net Ischemia-reperfusion injury, which occurs during the period of cold storage and subsequent reperfusion, can lead to cellular damage, inflammation, and organ dysfunction. nih.gov this compound's anti-ischemic properties and its role as a KATP channel opener are believed to contribute to its potential benefits in this context. researchgate.netnih.gov
Studies have evaluated the efficacy of organ preservation fluids supplemented with this compound in experimental models. In a rat model of renal ischemia, preservation fluid supplemented with this compound was shown to ameliorate cellular problems and facilitate sustained improvement of tissue survival and subsequent organ viability. researcher.liferesearchgate.netresearchgate.net In vitro studies using human embryonic kidney cells (HEK293) demonstrated significant improvement in intracellular ATP levels in cells preserved in this compound-supplemented solution compared to standard solutions like Custodiol. researcher.life Cell viability assays also revealed a substantial increase in the viability of renal cells preserved in solutions supplemented with this compound after 24 hours of incubation compared to controls. researcher.life
In vivo experiments in the rat renal ischemia model showed significant effects on markers of kidney function, such as serum creatinine (B1669602) and blood urea (B33335) nitrogen, with the this compound-supplemented solution. researcher.liferesearchgate.netresearchgate.net Furthermore, suppressed expression of the apoptotic marker caspase 3 was observed in groups treated with preservation fluids supplemented with this compound, indicating a potential anti-apoptotic effect. researcher.liferesearchgate.netresearchgate.net
This compound's protective effects in organ preservation may be linked to mitochondrial protection. nih.gov Studies on liver preservation in an ex vivo isolated rat liver perfusion system showed that perfusion with this compound-containing solution increased cold ischemic tolerance. nih.gov This was associated with significantly decreased liver enzymes, inflammatory markers (TNF-alpha and IL-1ß), and ameliorated tissue deterioration. nih.gov Histopathological examination revealed preserved parenchymal structure, decreased apoptosis, and increased Bcl-2 activity in the this compound perfused groups. nih.gov
The mechanism by which this compound provides protection in organ preservation is thought to involve the activation of KATP channels, which are present in various tissues. ectrx.orgresearchgate.net Activation of these channels has been identified as an important protective mechanism against ischemic injury. researchgate.net this compound has also been shown to inhibit apoptosis induced by oxidative stress in cardiac myocytes, with the mitochondrial KATP channels playing a critical role in this protective effect. researchgate.net
Data from in vitro studies on renal cell preservation:
| Preservation Solution | Intracellular ATP Levels (pmol/cell) | Cell Viability (fold increase vs. control at 24h) |
| Custodiol | 23216 ± 1315 | - |
| Organ Preservation Fluid + this compound | 32999 ± 1454 | 4.8 |
* P < 0.05. researcher.life
These findings suggest that this compound holds promise as a supplement to organ preservation fluids, potentially enhancing the viability and function of transplanted organs by mitigating ischemia-reperfusion injury through mechanisms involving improved energy levels, reduced apoptosis, and decreased inflammation. researcher.liferesearchgate.netresearchgate.netnih.gov
Cardioprotective and Organ Protective Mechanisms of Nicorandil
Ischemic Preconditioning Mimicry: Molecular Basis
Nicorandil has been shown to mimic the protective effects of ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults jacc.orgahajournals.org. This mimicry is largely attributed to its influence on mitochondrial KATP channels and downstream signaling pathways jacc.orgahajournals.orgekb.eg.
Role of Mitochondrial KATP Channels in Preconditioning
Mitochondrial ATP-dependent potassium (mitoKATP) channels are key effectors in the mechanism of ischemic preconditioning jacc.orgahajournals.org. This compound exerts a direct cardioprotective effect on heart muscle cells, mediated by the selective activation of mitoKATP channels jacc.org. Studies have indicated that this compound concentrations as low as 10 µmol/liter can activate mitoKATP channels jacc.org. This activation is considered a significant mechanism of preconditioning-associated cytoprotection jacc.org. The opening of mitoKATP channels by this compound is thought to play a major role in its cardioprotective effects jacc.org. This effect has been observed in various experimental models, where this compound reduced infarct size and improved post-ischemic recovery, effects that were often abolished by mitoKATP channel blockers like 5-hydroxydecanoate (B1195396) jacc.orgjacc.org.
Signal Transduction Pathways Involved in Cardioprotection
The activation of mitoKATP channels by this compound triggers a cascade of downstream signaling events contributing to cardioprotection. While the precise interactions are complex and may involve interplay between KATP channels, NO, and protein kinase C (PKC), the opening of mitoKATP channels is considered a crucial trigger jacc.org. This compound's nitrate (B79036) moiety leads to increased intracellular concentrations of cyclic GMP (cGMP), which also contributes to its effects, including vascular smooth muscle relaxation nih.govahajournals.org. cGMP acts as a second messenger and can activate protein kinases wikipedia.orgthermofisher.com. Furthermore, studies suggest that this compound can activate the nitric oxide/protein kinase G signaling pathway nih.govoncotarget.com.
Anti-Apoptotic Mechanisms in Myocardial Cells
This compound demonstrates anti-apoptotic effects in myocardial cells, contributing to its protective role against ischemia-reperfusion injury karger.comnih.gov. This involves the modulation of key signaling pathways and cellular stress responses karger.comnih.gov.
PI3K/Akt Signaling Pathway Upregulation
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway that regulates cell apoptosis frontiersin.org. This compound has been shown to exert cardioprotective effects by upregulating the PI3K/Akt signaling pathway nih.govoncotarget.com. Studies in rat models of coronary microembolization demonstrated that this compound pretreatment could upregulate the expression of phosphorylated PI3K and phosphorylated Akt nih.govoncotarget.com. This activation of the PI3K/Akt pathway is strongly linked to the reduction in cardiomyocyte apoptosis observed with this compound treatment nih.govoncotarget.com. The beneficial effects of this compound in reducing apoptosis were blocked by specific PI3K inhibitors, further indicating the major role of this pathway nih.govoncotarget.comnih.gov. This compound's ability to enhance the PI3K/Akt pathway has also been observed in other cell types, contributing to protection against apoptosis under hypoxic conditions frontiersin.orgnih.gov.
Endoplasmic Reticulum (ER) Stress Modulation
Endoplasmic Reticulum (ER) stress and ER stress-initiated apoptosis play a significant role in ischemia-reperfusion injury karger.com. This compound has been shown to attenuate ER stress-induced apoptosis karger.comnih.gov. In experimental models of ischemia-reperfusion, this compound treatment inhibited ER stress and the upregulation of ER stress-related proteins such as CHOP and GRP78 karger.com. This modulation of ER stress by this compound is, at least in part, dependent on the activation of the PI3K/Akt pathway karger.com. This compound's ability to suppress oxidative stress-mediated ER stress signaling pathways has also been observed in other contexts, suggesting a broader protective effect against cellular stress bmj.comnih.gov.
Anti-Oxidative Effects and Reactive Oxygen Species (ROS) Reduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, contributes to myocardial injury mdpi.comspandidos-publications.com. This compound possesses anti-oxidative properties and has been shown to reduce ROS production nih.govspandidos-publications.complos.org. This compound can reduce strain-induced ROS generation and scavenge radical species spandidos-publications.com. Its protective effect against oxidative stress is linked to the activation of mitochondrial KATP channels plos.org. Activation of the mitochondrial KATP channel by this compound can lead to mitochondrial depolarization, which in turn inhibits mitochondrial NADPH oxidase, a major contributor to ROS production in cardiomyocytes plos.orgresearchgate.net. Furthermore, this compound may improve endothelial function through antioxidative effects by inhibiting NADPH oxidase and eNOS uncoupling researchgate.net. Some studies also suggest that this compound can stimulate the production of NO by cultured vascular endothelial cells, which can have antioxidant effects researchgate.net.
NADPH Oxidase Normalization
NADPH oxidase (NOX) is a significant source of reactive oxygen species (ROS) in the vasculature, and its increased activity contributes to oxidative stress in various cardiovascular conditions, including ischemia/reperfusion injury, hypercholesterolemia, hypertension, and heart failure. oup.comphysiology.org this compound has been shown to mitigate the increase in ROS production by influencing NADPH oxidase activity. Studies have demonstrated that this compound can decrease ROS produced from NADPH oxidase and xanthine (B1682287) oxidase. nih.gov In experimental models, this compound mitigated isoproterenol-induced increases in NADPH oxidase gene expression. nih.gov Furthermore, research suggests that this compound's activation of mitochondrial KATP channels leads to mitochondrial depolarization, which may be responsible for inhibiting mitochondrial NADPH oxidase, a major contributor to ROS production in cardiomyocytes. researchgate.net this compound treatment has been shown to suppress protein kinase C (PKC)/NADPH oxidase system activities by reducing cytoplasmic free calcium levels in skeletal muscle cells exposed to high glucose. bmj.com
Endothelial Nitric Oxide Synthase (eNOS) Uncoupling Prevention
Endothelial nitric oxide synthase (eNOS) is crucial for producing nitric oxide (NO), a key molecule in maintaining vascular homeostasis. However, under conditions of oxidative stress, eNOS can become "uncoupled," leading to the production of superoxide (B77818) anion instead of NO, contributing to endothelial dysfunction. oup.commdpi.com this compound's protective effects involve preventing eNOS uncoupling. Increased vascular ROS production promotes the oxidative degradation of tetrahydrobiopterin (B1682763) (BH4), a critical eNOS cofactor, leading to eNOS uncoupling. oup.com By reducing oxidative stress, this compound helps preserve BH4 levels and maintain eNOS coupling, thereby promoting NO production and improving endothelial function. oup.comnih.govnih.gov Studies in diabetic rats have shown that this compound improved diabetes-induced endothelial dysfunction through antioxidative effects by inhibiting NADPH oxidase and eNOS uncoupling. nih.govnih.gov
Anti-Inflammatory Properties in Vascular and Myocardial Tissues
Inflammation plays a significant role in the pathogenesis and progression of cardiovascular diseases, including atherosclerosis and myocardial injury. This compound has demonstrated anti-inflammatory effects in both vascular and myocardial tissues. Research indicates that this compound can reduce the release of inflammatory factors. nih.govresearcherslinks.com For instance, in septic cardiomyopathy models, this compound reduced the release of inflammatory factors and improved the inflammatory response. nih.gov Studies have also shown that this compound can inhibit TNF-α release and the release of inflammatory cytokines from various cells. taylorandfrancis.com Improvement in serum inflammatory markers like IL-6 and hs-CRP has been observed in patients receiving this compound, suggesting a potential role in inhibiting inflammatory responses. researcherslinks.com The anti-inflammatory effect of this compound may also contribute to its beneficial antifibrotic effects. taylorandfrancis.com
Endothelial Function Improvement and Arteriosclerosis Progression Modulation
Endothelial dysfunction is an early marker and a key contributor to the development and progression of atherosclerosis. jacc.org this compound has been shown to improve endothelial function and potentially modulate the progression of arteriosclerosis. Its ability to enhance NO bioavailability through eNOS coupling and reduce oxidative stress plays a crucial role in improving endothelial health. oup.comnih.govnih.gov Long-term administration of this compound has been shown to improve endothelial function in patients with ischemic heart disease or cardiovascular risk factors. nih.gov Furthermore, studies suggest that this compound may have antiatherogenic properties and can modulate plaque composition towards a more stable phenotype. mdpi.commdpi.comnih.gov In animal models, this compound treatment led to a more stable plaque phenotype characterized by increased fibrous cap thickness, reduced cholesterol clefts, and enhanced smooth muscle cell content. nih.gov
Anti-Thrombotic and Anti-Platelet Effects Research
Research has explored the potential anti-thrombotic and anti-platelet effects of this compound. While its primary mechanisms relate to vasodilation and cardioprotection, some studies suggest an influence on coagulation and platelet function. This compound has been shown to affect fibrinolysis, with findings suggesting it may improve fibrinolytic capacity and potentially reduce the risk of coronary thrombus formation. oup.com Studies in patients with unstable angina have indicated that this compound treatment significantly improved platelet function. researchgate.net Combining this compound with antiplatelet drugs has been suggested to be more effective in improving cardiac function and myocardial injury after interventions like PCI in STEMI patients. signavitae.com
Myocardial and Vascular Remodeling Attenuation
Myocardial and vascular remodeling, characterized by structural changes in the heart and blood vessels, are common consequences of cardiovascular diseases like hypertension and myocardial infarction. This compound has demonstrated the ability to attenuate such remodeling. Long-term this compound therapy has been shown to significantly improve left ventricular volume and cardiac function compared to short-term therapy in patients with acute myocardial infarction, suggesting an attenuation of left ventricular remodeling. snmjournals.org In hypertensive rat models, chronic administration of this compound attenuated the development of heart failure and promoted coronary capillary and arteriolar growth, inhibiting the downregulation of genes crucial for vascular growth. ahajournals.orgnih.gov this compound has also been shown to inhibit right ventricular remodeling in models of pulmonary arterial hypertension, potentially through reducing pressure overload and inhibiting cardiomyocyte apoptosis. plos.org
Drug Interactions and Concomitant Therapies with Nicorandil
Interactions with Other Vasodilators
Concomitant use of nicorandil with other vasodilating agents can result in additive reductions in blood pressure.
Organic Nitrates: Additive Hemodynamic Effects
This compound possesses a nitrate (B79036) moiety and acts partly as a nitric oxide donor, similar to organic nitrates nih.govmims.commims.commedicaldialogues.inwikipedia.org. Although clinical experience suggests that co-administration with long-acting nitrates does not necessarily alter this compound's clinical acceptability, caution is advised due to the potential for additive hypotensive effects medsafe.govt.nzhpra.ie. The mechanism involves the stimulation of guanylate cyclase, leading to increased cyclic GMP, a pathway shared with organic nitrates medsafe.govt.nznih.gov.
Phosphodiesterase Type 5 (PDE5) Inhibitors: Mechanisms of Severe Hypotension
The concomitant use of this compound with phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil, tadalafil, and vardenafil, is contraindicated due to the significant risk of severe hypotension mims.commedsafe.govt.nzhpra.iewww.nhs.ukwww.nhs.ukservice.gov.uk. Both this compound and PDE5 inhibitors increase cyclic GMP levels. This compound increases cGMP production by stimulating guanylate cyclase, while PDE5 inhibitors prevent the degradation of cGMP drugbank.comnih.govmims.commims.commedicaldialogues.inwikipedia.orgmedsafe.govt.nznih.govguidetopharmacology.org. The combined effect leads to a substantial potentiation of vasodilation and a dangerous drop in blood pressure mims.commedsafe.govt.nzhpra.iewww.nhs.ukwww.nhs.uk. This interaction can result in a serious fall in blood pressure medsafe.govt.nzwww.nhs.uk.
Soluble Guanylate Cyclase Stimulators
The use of this compound with soluble guanylate cyclase (sGC) stimulators, such as riociguat, is also contraindicated mims.commedsafe.govt.nzwww.nhs.uk. Soluble guanylate cyclase stimulators directly activate sGC, increasing cGMP production, a pathway also utilized by this compound medsafe.govt.nznih.govnih.govcenmed.comresearchgate.netguidetopharmacology.org. The combined effect on the cGMP pathway can lead to a serious fall in blood pressure mims.commedsafe.govt.nzwww.nhs.uk.
Interactions with Antihypertensive Agents: Potential for Potentiation
Concomitant administration of this compound with antihypertensive drugs can potentiate their blood pressure-lowering effects mims.commedicaldialogues.inmedsafe.govt.nzhpra.iewww.nhs.ukservice.gov.uknih.govmedex.com.bd. Therapeutic doses of this compound can lower blood pressure in hypertensive patients medsafe.govt.nzhpra.ieservice.gov.ukmedex.com.bd. Therefore, caution is advised when prescribing this compound concurrently with other antihypertensive agents medsafe.govt.nzhpra.ieservice.gov.ukmedex.com.bd. The hypotensive effect of other vasodilators and antihypertensive drugs can be increased when administered in combination with this compound medicaldialogues.inmedsafe.govt.nzwww.nhs.ukmedex.com.bd.
Interactions with Antiarrhythmics (e.g., Digoxin (B3395198), Beta-blockers, Calcium Antagonists)
No significant pharmacological and/or pharmacokinetic interactions have been observed in animal and human studies when this compound is administered concomitantly with beta-blockers, calcium antagonists, or digoxin medsafe.govt.nzhpra.ieservice.gov.uknih.govmedex.com.bd.
Interactions with Anticoagulants (e.g., Warfarin (B611796), Acenocoumarol)
Co-administration of this compound does not appear to affect the anticoagulation effect of warfarin medsafe.govt.nz. No pharmacological and/or pharmacokinetic interaction has been observed in animal and human studies when this compound is administered concomitantly with acenocoumarol (B605123) or warfarin medsafe.govt.nzhpra.ieservice.gov.uknih.gov. Warfarin and acenocoumarol are vitamin K antagonists wikipedia.orgwikidoc.orgnih.govempendium.com.
Interactions with Antiplatelet Agents (e.g., Aspirin)
Concomitant use of this compound with antiplatelet agents, such as acetylsalicylic acid (aspirin), is associated with an increased risk of gastrointestinal ulceration, perforation, and hemorrhage. medicines.org.ukmedsafe.govt.nzwww.nhs.ukeuropa.eunih.gov This increased risk is a significant consideration when prescribing these medications together.
Interactions with Corticosteroids: Gastrointestinal Ulceration Risk
The co-administration of this compound and corticosteroids has been linked to reports of gastrointestinal perforations. medicines.org.ukeuropa.eumedsafe.govt.nz Caution is advised when considering the concomitant use of these drug classes due to the potential for an increased risk of gastrointestinal ulceration and its severe complications. medicines.org.ukmedsafe.govt.nzeuropa.eunih.govukclinicalpharmacy.org
Interactions with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Gastrointestinal Ulceration Risk
Similar to corticosteroids and antiplatelet agents, the concurrent use of this compound with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) increases the risk of severe complications such as gastrointestinal ulceration, perforation, and hemorrhage. medicines.org.ukmedsafe.govt.nzwww.nhs.ukeuropa.eunih.govukclinicalpharmacy.org Patients taking NSAIDs alongside this compound are at an elevated risk for these gastrointestinal issues. medicines.org.uk
Interactions with Tricyclic Antidepressants and Alcohol
The hypotensive effect of this compound can be increased when administered in combination with tricyclic antidepressants or alcohol. medicines.org.ukeuropa.eumedsafe.govt.nzmedex.com.bdservice.gov.ukhpra.ietorrentpharma.com This potentiation of blood pressure lowering effects necessitates caution when these substances are used concurrently with this compound. medicines.org.ukeuropa.eumedex.com.bdservice.gov.uk Alcohol consumption, particularly heavy use, combined with this compound may increase the risk of exaggerated hypotension. nih.gov
Interactions Affecting Potassium Levels: Hyperkalemia Risk
This compound should be used with care in combination with other medical products that may increase potassium levels because hyperkalemia has been reported with this compound. medicines.org.ukmedsafe.govt.nz this compound's mechanism involves activating ATP-sensitive potassium channels, which can lead to the expulsion of potassium ions from cells into the extracellular space. jetir.orgscispace.com While this contributes to vasodilation, excessive activation can potentially cause hyperkalemia. jetir.org In patients with chronic kidney disease (CKD), this compound administration could be a potential contributor to severe hyperkalemia, and potassium levels should be carefully monitored. nih.gov Drug-induced hyperkalemia, including that potentially caused by potassium channel activators like this compound, has been described as a potassium channel syndrome. nih.gov
Adverse Effects of Nicorandil: Mechanistic Investigations
Headache and Flushing: Vasodilatory Mechanisms
Headache is the most frequently reported adverse effect associated with nicorandil, and flushing is also commonly observed drugbank.comnps.org.aupatsnap.comnih.govmedsafe.govt.nz. These effects are primarily attributed to the potent vasodilatory properties of the drug patsnap.commrmed.in. This compound's dual mechanism of action contributes to this vasodilation. It acts as an activator of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to hyperpolarization of the cell membrane drugbank.comnps.org.aupatsnap.comtaylorandfrancis.com. This hyperpolarization inhibits calcium influx through voltage-gated calcium channels, resulting in smooth muscle relaxation and arterial dilation drugbank.comkup.at. Additionally, this compound possesses a nitrate (B79036) moiety, which leads to the release of nitric oxide (NO) drugbank.compatsnap.comtaylorandfrancis.com. NO activates guanylate cyclase, increasing intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP) drugbank.compatsnap.comkup.at. Elevated cGMP levels cause smooth muscle relaxation, predominantly affecting the venous vascular bed and leading to venous dilation patsnap.comkup.at. The combined arterial and venous dilation induced by these mechanisms increases blood flow but can also lead to the stretching of pain-sensitive cranial blood vessels, manifesting as headache drugbank.com. Flushing, characterized by redness and warmth of the skin, is a direct consequence of increased cutaneous blood flow due to vasodilation.
Gastrointestinal Ulcerations (Oral, Anal, Ocular, Mucosal, Skin): Pathophysiological Insights
This compound has been associated with ulcerations occurring in various locations, including the oral cavity, anus, eyes (conjunctival and corneal), other mucosal surfaces, and skin nps.org.aunih.govgastrores.orgwikipedia.orgnih.goveuropa.eu. These ulcerations can be severe, refractory to conventional treatment, and typically heal only upon discontinuation of this compound nih.govgastrores.orgnih.goveuropa.eu. The exact pathogenesis of these ulcerations is not fully understood, but several hypotheses have been proposed.
One proposed mechanism involves a direct local effect of this compound or its metabolites on mucosal tissues gastrores.orgijirms.in. This compound contains a nicotinamide (B372718) moiety, and it has been suggested that this or a related metabolite may have a localized irritant or toxic effect bmj.com. Another hypothesis suggests a disturbance similar to a vascular steal phenomenon, where this compound-induced vasodilation redistributes blood flow away from mucosal areas, making them susceptible to ischemia and subsequent ulceration gastrores.orgijirms.in.
Research also indicates that this compound may impair wound healing processes. It has been suggested that this compound, in a dose-dependent manner, could hinder the cellular migration necessary for repairing mucosal microtrauma, possibly by affecting myosin dephosphorylation nih.gov. Furthermore, there is evidence that this compound might prevent neutrophil rolling, migration, and activation, which, while potentially cardioprotective, could impede the early inflammatory phase crucial for wound healing nih.gov.
Some studies suggest a role for changes in local mediators. One investigation in rats found a significant, dose-dependent reduction in plasma leptin levels and a non-significant reduction in serum prostaglandin (B15479496) E2 levels associated with this compound-induced ulceration uobaghdad.edu.iq. Leptin and prostaglandin E2 are involved in mucosal repair and inflammatory responses, suggesting that alterations in their levels could contribute to impaired healing and ulcer formation uobaghdad.edu.iq.
The involvement of micro-inflammatory nodules within the affected tissue has also been suggested, particularly in the context of anal ulceration nih.gov.
The development of these ulcerations appears to be dose-related, with higher doses potentially leading to earlier onset gastrores.orgbmj.com. The time to onset can vary significantly, from weeks to several years after starting treatment gastrores.orgeuropa.eubmj.com.
Hypotension and Reflex Tachycardia: Hemodynamic Regulation
This compound's vasodilatory effects can lead to a decrease in total peripheral resistance and blood pressure, potentially causing hypotension drugbank.comnps.org.aukup.atnih.gov. This effect is generally small and transient at therapeutic concentrations, but can be more pronounced with higher doses nps.org.aukup.at. The reduction in blood pressure, particularly in systemic circulation, can trigger a baroreceptor reflex nih.gov. This reflex is a homeostatic mechanism where the body attempts to counteract the fall in blood pressure by increasing heart rate, resulting in reflex tachycardia drugbank.comnps.org.aunih.gov. While some studies suggest this compound does not cause reflex tachycardia at therapeutic doses, others report it, particularly at higher doses or in susceptible individuals nps.org.aukup.atnih.gov. The hemodynamic changes are a direct consequence of this compound's action as both a potassium channel opener and an NO donor, leading to relaxation of vascular smooth muscle and reduced preload and afterload nps.org.aukup.atnih.govnih.gov.
Ophthalmoplegic Migraine: Neurological Vasodilatory Mechanisms
Ophthalmoplegic migraine, characterized by recurrent headaches with migrainous features and paralysis of one or more ocular cranial nerves, has been associated with this compound use nih.govresearchgate.neteyewiki.org. The proposed mechanism for this compound inducing cranial nerve palsies, such as affecting the sixth cranial nerve (abducens nerve) or third cranial nerve (oculomotor nerve), is related to its vasodilatory action nih.govresearchgate.netresearchgate.net. Vasodilation and potential local edema in the region of cranial nerves, particularly near structures like the internal carotid artery and cavernous sinus, could lead to temporary compression or ischemia of the nerve nih.govresearchgate.netresearchgate.net. This compression or reduced blood flow can impair nerve function, resulting in ophthalmoplegia nih.gov. Another possibility is that this compound could cause micro-inflammatory nodules within the nerve tract, similar to what has been suggested for anal ulcerations nih.gov. The neurological manifestations are thought to be mediated by temporary compression due to vasodilation and local edema resulting from nitrate accumulation researchgate.netresearchgate.net.
Myalgia, Bronchitis, Dyspnea, and Respiratory Disorders: Reported Associations
Myalgia (muscle pain), bronchitis, dyspnea (shortness of breath), and other respiratory disorders have been reported as adverse effects associated with this compound drugbank.com. While these associations have been noted, the specific mechanisms by which this compound might induce these effects are less clearly defined compared to its vasodilatory actions.
Bronchitis involves inflammation of the airways, leading to cough and sputum production nih.govlung.org. Dyspnea is a subjective sensation of difficulty breathing, which can stem from various factors including airway obstruction, inflammation, or cardiovascular effects nih.govmsdmanuals.com. While this compound's vasodilatory effects primarily target the cardiovascular system, potential indirect effects or individual sensitivities might contribute to respiratory symptoms. For instance, changes in pulmonary blood flow due to vasodilation could theoretically play a role in dyspnea in some individuals. However, direct mechanistic links between this compound and the inflammatory processes underlying bronchitis or the neuromuscular factors contributing to myalgia and dyspnea require further investigation.
Rare Adverse Events and Their Proposed Mechanisms
Beyond the more commonly reported adverse effects, rare events have been associated with this compound. While detailed mechanistic studies for all rare events may be limited, some proposed mechanisms exist.
One rare adverse effect is hyperkalemia medsafe.govt.nz. While the precise mechanism is not always specified, given this compound's action as a potassium channel opener, it is plausible that in certain circumstances or susceptible individuals, this action could lead to alterations in potassium balance. However, the primary effect of opening KATP channels is potassium efflux from cells, which typically leads to hyperpolarization, not necessarily systemic hyperkalemia unless other regulatory mechanisms are overwhelmed or impaired. Concomitant use with other medications that increase potassium levels, such as NSAIDs, can increase the risk of hyperkalemia europa.eu.
Other rare reported adverse events include diplopia (double vision) and ophthalmoplegia (paralysis of eye muscles), which are likely related to the neurological vasodilatory mechanisms discussed in the context of ophthalmoplegic migraine medsafe.govt.nz. Hepatic function abnormalities, including hepatitis, cholestasis, or jaundice, have also been reported rarely medsafe.govt.nz. The mechanisms underlying these rare hepatic effects are not well-established in the provided sources.
The development of ulcerations extending beyond mucosal surfaces to the skin has also been noted as a rare but significant adverse effect europa.eurcseng.ac.uk. The proposed mechanisms for these cutaneous ulcers are likely similar to those for mucosal ulcers, involving impaired wound healing and potential local factors nih.govrcseng.ac.uk.
Data Table: Mechanisms of Selected this compound Adverse Effects
| Adverse Effect | Proposed Mechanisms |
| Headache and Flushing | Vasodilation (KATP channel activation and NO release) leading to stretching of cranial blood vessels and increased cutaneous blood flow. drugbank.compatsnap.comkup.at |
| Gastrointestinal Ulcerations | Direct local effect of this compound/metabolites, vascular steal phenomenon, impaired wound healing (affecting cell migration, neutrophil function), altered leptin/prostaglandin E2 levels, micro-inflammatory nodules. gastrores.orgijirms.innih.govuobaghdad.edu.iq |
| Hypotension and Reflex Tachycardia | Systemic vasodilation leading to decreased peripheral resistance and blood pressure, triggering baroreceptor reflex. drugbank.comnps.org.aunih.gov |
| Ophthalmoplegic Migraine | Vasodilation and local edema causing temporary compression or ischemia of ocular cranial nerves, potential micro-inflammatory nodules. nih.govresearchgate.netresearchgate.net |
| Myalgia | Reported association, mechanisms not clearly defined in sources. drugbank.com |
| Bronchitis | Reported association, mechanisms not clearly defined in sources; potentially indirect effects or individual sensitivity. drugbank.com |
| Dyspnea | Reported association, mechanisms not clearly defined in sources; potentially related to changes in pulmonary blood flow or individual sensitivity. drugbank.com |
| Hyperkalemia | Potential alteration in potassium balance related to KATP channel opening, increased risk with concomitant NSAID use. medsafe.govt.nzeuropa.eu |
Comparative Research on Nicorandil
Comparative Efficacy and Safety versus Beta-Adrenoreceptor Antagonists
Clinical trials in patients with chronic stable angina pectoris have indicated that nicorandil demonstrates antianginal and anti-ischemic efficacy comparable to that of beta-adrenoreceptor blockers. kup.atdrugbank.com A meta-analysis of short-term trials found no significant difference in the reduction of angina episodes per week when comparing this compound with beta-blockers. nih.govjst.go.jp Similarly, no significant differences were observed in time to ischemia endpoints, such as total exercise duration, time to 1-mm ST depression, and time to onset of pain. nih.govjst.go.jp
This compound may be considered as an additional drug to beta-blockers for angina relief in patients with stable angina pectoris. oup.com
Comparative Efficacy and Safety versus Calcium Channel Blockers (e.g., Amlodipine (B1666008), Nifedipine (B1678770), Diltiazem)
Comparative studies have also assessed this compound against calcium channel blockers like amlodipine, nifedipine, and diltiazem (B1670644). kup.atdrugbank.com A meta-analysis of short-term prospective controlled trials comparing this compound with calcium antagonists found no significant difference in the reduction of angina episodes per week. nih.govjst.go.jp Exercise tolerance parameters, including time to ischemia, also showed no significant differences between this compound and calcium antagonists in these short-term studies. nih.govjst.go.jp
A double-blind, randomized study comparing this compound and diltiazem over 3 months in patients with stable angina pectoris found both drugs to significantly decrease the frequency of anginal attacks and the consumption of nitroglycerin tablets. oup.com Maximum exercise capacity and the amount of work performed before reaching the ischemic threshold and onset of angina were significantly increased in both groups, with no significant differences between this compound and diltiazem in the degree of improvement. oup.com
A study comparing this compound and amlodipine in patients with symptomatic stable angina found comparable anti-ischemic and antianginal effects. kup.atkup.at Both treatments reduced the sum of weekly anginal attacks and the need for nitroglycerin. kup.atkup.at While time to onset of ST-segment depression increased only in the amlodipine group, time to anginal pain and total exercise duration increased in both groups. kup.atkup.at
| Comparison | Angina Episodes/Week Reduction (WMD, 95% CI) | Time to Ischemia (WMD, 95% CI) |
| This compound vs. Beta-blockers | -1.50 (-4.09, 1.09) | No significant differences |
| This compound vs. Nitrates | 0.22 (-1.22, 1.65) | No significant differences |
| This compound vs. Calcium Antagonists | -0.23 (-1.37, 0.90) | No significant differences |
WMD: Weighted Mean Difference; CI: Confidence Interval. Data based on a meta-analysis of short-term trials. nih.govjst.go.jp
A separate study comparing this compound and amlodipine observed a 60% reduction in the frequency of angina attacks with this compound and a 47% reduction with amlodipine over 12 weeks. rpcardio.online The duration of angina decreased by 38% with this compound and 37% with amlodipine. rpcardio.online Exercise duration before angina attack onset increased by 56% with this compound after 1 month. rpcardio.online The number of myocardial ischemia episodes reduced by 64% with this compound and 54% with amlodipine. rpcardio.online
Comparative Efficacy and Safety versus Long-Acting Nitrates
This compound and long-acting nitrates are both vasodilatory drugs used for chronic stable angina, exerting effects via nitric oxide signaling pathways. nih.govnih.gov However, this compound also acts as an arterial KATP channel agonist, leading to a more balanced arterial and venous vasodilation compared to the predominantly venodilatory effect of nitrates. nih.govnih.govecrjournal.com
Comparative studies suggest that this compound has equivalent efficacy to nitrates in reducing both ischemic and anginal symptoms. kup.atdrugbank.com The meta-analysis of short-term trials found no significant difference in the reduction of angina episodes per week or time to ischemia endpoints when comparing this compound with nitrates. nih.govjst.go.jp
While both are effective for preventing angina symptoms, long-acting nitrates may be associated with the development of nitrate (B79036) tolerance, which can result in loss of efficacy and potentially increase long-term cardiovascular risk. drugbank.comd-nb.infonih.gov Emerging evidence suggests that chronic use of long-acting nitrates might cause endothelial dysfunction. nih.govd-nb.infonih.gov this compound, in contrast, does not appear to cause endothelial dysfunction or significant tolerance. d-nb.infonih.gov
This compound as Add-on Therapy: Benefits and Limitations
This compound is considered a second-line option for patients with stable angina who are not adequately controlled by or are intolerant to first-line medications such as beta-blockers or calcium channel antagonists. escardio.orgijlbpr.com It can be used in addition to beta-blockers and calcium channel antagonists to control angina. tg.org.au
Studies have demonstrated the benefits of this compound as add-on therapy. A prospective, randomized, and controlled study showed that this compound, when used in addition to standard antianginal treatment, decreased the number of ischemic attacks in patients with stable angina. escardio.org Similarly, a systematic review indicated that this compound as an adjunct to standard antianginal treatment significantly reduced the frequency of ischemia episodes in patients with stable angina. ijlbpr.com The Impact Of this compound in Angina (IONA) study, a large randomized placebo-controlled trial, showed a reduction in acomposite endpoint of coronary heart disease death, non-fatal myocardial infarction, or unplanned hospital admission for chest pain in patients treated with this compound in addition to conventional antianginal drugs compared to placebo. oup.comecrjournal.com
Future Research Directions and Translational Aspects of Nicorandil
Elucidation of Novel Molecular Targets and Signaling Pathways
Future research is anticipated to delve deeper into the molecular intricacies of nicorandil's effects. While its primary mechanisms are well-characterized, there is growing interest in identifying novel molecular targets and signaling pathways. Investigations may focus on the downstream effects of K-ATP channel opening and NO donation, potentially uncovering new therapeutic applications. nih.gov For instance, research has suggested that this compound's cardioprotective effects may be mediated through the activation of mitochondrial K-ATP channels and interactions with protein kinase C. nih.gov Further studies could explore its influence on inflammatory and fibrotic pathways, which may play a role in various cardiovascular and non-cardiovascular diseases. taylorandfrancis.comnih.gov The anti-inflammatory effects of this compound, for example, have been linked to the downregulation of TNF-α. taylorandfrancis.com
Pharmacogenomic Studies and Personalized Medicine Approaches
The field of pharmacogenomics, which examines how genetic variations influence drug response, offers a promising avenue for personalizing this compound therapy. nih.govijpsjournal.com Future studies will likely focus on identifying genetic polymorphisms that affect the metabolism, transport, and targets of this compound. ijpsjournal.com This could lead to the development of genetic tests that predict a patient's response to the drug, allowing for more precise and effective treatment strategies. 21stcenturypathology.com By understanding the genetic basis of individual differences in drug efficacy and adverse effects, clinicians could tailor this compound treatment to maximize benefits and minimize risks. nih.govresearchgate.net
Identification of Biomarkers for Response and Adverse Effects
The identification of reliable biomarkers is crucial for monitoring the therapeutic response to this compound and predicting the likelihood of adverse effects. Future research will likely focus on discovering and validating biomarkers that can guide treatment decisions. These may include markers of myocardial injury such as cardiac troponin I (cTnI) and creatine (B1669601) kinase-myocardial band (CK-MB), as well as indicators of oxidative stress and inflammation like myeloperoxidase (MPO) and malondialdehyde (MDA). nih.govresearchgate.net Studies have already shown that this compound can reduce the levels of these markers in patients undergoing percutaneous coronary intervention (PCI). nih.gov
| Biomarker Category | Specific Biomarker | Potential Clinical Utility |
|---|---|---|
| Myocardial Injury | Cardiac Troponin I (cTnI) | Assessing the extent of myocardial damage and the protective effect of this compound. |
| Myocardial Injury | Creatine Kinase-MB (CK-MB) | Monitoring peri-procedural myocardial injury and the efficacy of this compound in reducing it. nih.gov |
| Inflammation & Oxidative Stress | Myeloperoxidase (MPO) | Gauging the anti-inflammatory and antioxidant effects of this compound. nih.gov |
| Inflammation & Oxidative Stress | Malondialdehyde (MDA) | Indicating the level of lipid peroxidation and the impact of this compound on oxidative stress. nih.gov |
Drug Repurposing Potential in Non-Cardiovascular Diseases
Recent research has indicated that this compound may have therapeutic benefits in a range of non-cardiovascular conditions. nih.govnih.gov Its vasodilatory and cytoprotective properties could be harnessed for new indications. researchgate.net For instance, studies have suggested potential neuroprotective, nephroprotective, and hepatoprotective effects. nih.govresearchgate.net Further research is needed to explore these possibilities and to determine the optimal dosing and treatment duration for these potential new applications. The anti-inflammatory and anti-apoptotic properties of this compound also suggest its potential use in conditions characterized by inflammation and cell death. researchgate.net
Development of Innovative Drug Delivery Systems
To enhance patient compliance and optimize the therapeutic effects of this compound, researchers are exploring innovative drug delivery systems. researchgate.netglobalresearchonline.net Due to its short half-life, which necessitates frequent administration, developing sustained-release formulations is a key area of focus. researchgate.net Various approaches are being investigated, including matrix tablets, mucoadhesive microspheres, and buccal tablets, to provide a more controlled and prolonged release of the drug. researchgate.netglobalresearchonline.netijcrt.org These advanced delivery systems aim to maintain stable plasma concentrations, potentially reducing side effects and improving treatment outcomes. researchgate.net
Long-Term Outcomes Research and Real-World Evidence Studies
While clinical trials have established the efficacy of this compound in specific patient populations, long-term outcomes research and real-world evidence studies are essential for understanding its effectiveness in broader, more diverse patient groups. frontiersin.org Recent real-world observational studies have provided valuable insights into the long-term effects of this compound on major adverse cardiovascular events (MACE). mednexus.orgscienceopen.comoup.com These studies have suggested that this compound, particularly in combination with other cardiac medications, may be associated with a reduced risk of MACE and stroke. scienceopen.comoup.comnih.gov Future research should continue to leverage real-world data to assess the long-term benefits and risks of this compound therapy.
| Study Focus | Key Findings | Citation |
|---|---|---|
| Comparison with Nitrates | This compound was associated with a lower incidence of stroke compared to nitrates in patients with coronary heart disease. researchgate.net | researchgate.net |
| Combination with Dihydropyridine (B1217469) Calcium Channel Blockers | The combination of this compound and DHP-CCBs was associated with a significantly lower incidence of MACE and stroke in patients with CHD. scienceopen.com | scienceopen.com |
| Combination with Beta-Adrenergic Receptor Blockers | Combined treatment with this compound and BBs was associated with a significantly reduced incidence of MACE and stroke. oup.com | oup.com |
| Combination with Trimetazidine | The combination of this compound and trimetazidine was associated with a lower rate of MACE and stroke compared to trimetazidine alone. nih.gov | nih.gov |
Health Economics and Quality of Life Research Methodologies
Evaluating the economic impact and the effect on patients' quality of life is becoming increasingly important in healthcare. nih.gov Health economics research can provide insights into the cost-effectiveness of this compound therapy, considering both the direct costs of the medication and the potential savings from reduced hospitalizations and other healthcare resource utilization. nih.govresearchgate.net Furthermore, studies assessing the impact of this compound on quality of life, using validated instruments like the Seattle Angina Questionnaire (SAQ), can provide a more holistic understanding of the drug's value. frontiersin.orgtandfonline.com Research has shown that this compound can improve quality of life and reduce the frequency of angina attacks. nih.gov
Addressing Research Gaps in Pediatric and Specific Patient Populations
Significant gaps persist in the understanding of this compound's effects in pediatric and other specific patient populations. The existing body of research is primarily focused on the adult population, leaving clinicians with limited guidance for use in other demographics. This section will detail the current state of knowledge and highlight the critical areas where further investigation is required.
Pediatric Population:
A major research void exists in the pediatric population. The safety and efficacy of this compound have not been established in children and adolescents. medicines.org.uklaegemiddelstyrelsen.dkmedsafe.govt.nz Consequently, its use is not recommended for this age group. medicines.org.uklaegemiddelstyrelsen.dk The lack of pediatric clinical trials means that the pharmacokinetics, pharmacodynamics, and potential long-term effects of this compound in developing individuals are unknown. Future research is imperative to determine if this compound could offer any therapeutic benefit for pediatric cardiovascular conditions and to establish a safe dosing regimen if its use is ever considered.
Pregnant and Lactating Women:
There is a significant lack of data regarding the use of this compound during pregnancy and lactation. medicines.org.uk Animal studies have not indicated direct or indirect harmful effects on reproductive toxicity. medicines.org.ukservice.gov.uk However, in the absence of human studies, the potential risks to the fetus cannot be ruled out. Therefore, as a precautionary measure, the use of this compound is preferably avoided during pregnancy unless there is no safer alternative. medicines.org.ukservice.gov.uk
It is currently unknown whether this compound or its metabolites are excreted in human breast milk. medicines.org.ukwww.nhs.uk Animal studies have shown that small amounts of this compound are excreted into breast milk. medicines.org.uklaegemiddelstyrelsen.dk Due to this uncertainty and the potential for adverse effects in the nursing infant, this compound is not recommended for use during breastfeeding. medicines.org.uklaegemiddelstyrelsen.dkwww.nhs.uk Further research is needed to assess the safety of this compound in this population to inform clinical decision-making.
Elderly Patients:
While no special dosage adjustments are typically required for elderly patients, caution is advised, and treatment is often initiated at a lower dose. medsafe.govt.nzservice.gov.uk Pharmacokinetic studies have not revealed clinically significant differences in the drug's profile between elderly and younger adult patients. medsafe.govt.nznih.gov Several studies have explored the efficacy of this compound in elderly patients, particularly those with coronary heart disease and diabetes. ijpsonline.comnih.govresearchgate.net However, elderly patients are more likely to have comorbidities and be on multiple medications, which could increase the risk of drug interactions and adverse events. Therefore, more robust, large-scale studies in this demographic are warranted to confirm its long-term safety and efficacy.
Patients with Renal Impairment:
Studies have indicated that renal impairment does not significantly alter the pharmacokinetics of this compound, suggesting that dosage adjustments may not be necessary for these patients. medsafe.govt.nznih.govnih.gov However, there have been reports of severe hyperkalemia associated with this compound use, particularly in individuals with moderate to severe renal impairment. medicines.org.uknih.gov This highlights the need for careful monitoring of potassium levels in this patient group. Conversely, some research suggests a potential nephroprotective role for this compound, with studies indicating it may help prevent contrast-induced nephropathy in patients with chronic renal dysfunction undergoing coronary procedures. karger.comoup.comnih.gov Further investigation is needed to clarify the risk-benefit profile of this compound in patients with varying degrees of renal dysfunction.
Patients with Hepatic Dysfunction:
Caution is advised when administering this compound to patients with severe hepatic dysfunction. medsafe.govt.nz While pharmacokinetic studies have not shown significant alterations in this population, the data is limited. nih.gov Preclinical studies in animal models have suggested a potential hepatoprotective effect of this compound against acetaminophen-induced liver injury. nih.gov However, clinical studies are required to validate these findings and to establish the safety and appropriate use of this compound in patients with pre-existing liver conditions.
Table of Research Findings in Specific Patient Populations
| Patient Population | Key Research Findings and Gaps |
| Pediatric | Gap: Safety and efficacy not established. Not recommended for use. medicines.org.uklaegemiddelstyrelsen.dkmedsafe.govt.nz |
| Pregnancy | Gap: Limited human data; animal studies show no direct harm, but use is generally avoided. medicines.org.ukservice.gov.ukwww.nhs.uk |
| Lactation | Gap: Unknown if excreted in human milk; not recommended. medicines.org.uklaegemiddelstyrelsen.dkwww.nhs.uk |
| Elderly | Finding: No major pharmacokinetic differences; caution and lower initial doses recommended. medsafe.govt.nzservice.gov.uknih.govGap: Need for more extensive long-term safety and efficacy data. |
| Renal Impairment | Finding: Pharmacokinetics not significantly altered. medsafe.govt.nznih.govnih.govFinding: Potential for severe hyperkalemia. medicines.org.uknih.govFinding: Possible protective effect against contrast-induced nephropathy. karger.comoup.comnih.govGap: Clarification of risk-benefit profile needed. |
| Hepatic Dysfunction | Finding: Caution advised in severe dysfunction. medsafe.govt.nzFinding: Pharmacokinetics not significantly different. nih.govFinding: Potential hepatoprotective effects in animal models. nih.govGap: Lack of clinical studies to confirm safety and potential benefits. |
Research Methodologies and Study Designs in Nicorandil Investigations
Preclinical Studies
Preclinical research forms the bedrock of understanding a drug's fundamental properties and potential therapeutic applications before human testing. For nicorandil, this has involved a range of in vitro, in vivo, and ex vivo models.
In Vitro Models: Cellular and Tissue Preparations
In vitro studies utilize isolated cells, tissues, or organs to investigate the direct effects of this compound at a cellular or molecular level. These models allow for controlled environments to study specific mechanisms without the complexities of a whole organism.
Studies have investigated this compound's effects on various cell types, including human endothelial cells and mesenchymal stem cells (MSCs). In vitro models have shown that this compound can reduce the inflammatory response in human endothelial cells during inflammation. researchgate.net Furthermore, this compound has demonstrated protective effects on MSCs exposed to hypoxia/serum deprivation, a model mimicking the ischemic environment, by suppressing apoptosis in a dose-dependent manner. nih.gov This anti-apoptotic effect appears to be mediated through pathways such as PI3K/Akt and mitochondrial and ROS signaling pathways. nih.gov
Cell viability assays using renal cells preserved in solutions supplemented with this compound have shown a significant increase in viability after incubation compared to controls. ectrx.org this compound also improved intracellular ATP levels in these cells. ectrx.org
In vitro experiments have also indicated that this compound can inhibit superoxide (B77818) anion free radical production by human and canine neutrophils. nih.gov
In Vivo Animal Models of Cardiovascular and Other Diseases
In vivo studies involve administering this compound to living animals to assess its effects within a biological system. Various animal models have been used to study this compound's impact on cardiovascular diseases and other conditions.
Rat myocardial infarction models have been utilized to demonstrate this compound's protective role, showing that it can inhibit PKC activation through opening K⁺-ATP channels, prevent Ca²⁺ overload, reduce ventricular preload and postload, and improve myocardial perfusion volume. researchgate.net this compound has also been shown to effectively inhibit apoptosis in diabetes-induced cardiomyopathy and potentially delay disease progression in animal models. researchgate.net
Studies in dogs have investigated this compound's effects in models of ischemia-reperfusion injury. nih.gov In models of reversible ischemic injury (stunned myocardium), this compound led to enhanced recovery of regional systolic shortening during reperfusion after coronary artery occlusion. nih.gov In a model of irreversible ischemia-reperfusion injury, this compound produced a marked reduction of myocardial infarct size. nih.gov
This compound has also been studied in mouse models. In LDL-R -/- mice fed a high-fat diet to induce atherosclerosis, this compound treatment significantly decreased cleaved caspase-3 content, reduced the number of apoptotic nuclei, and decreased the expression of oxidative DNA damage. researchgate.net In an mdx mouse model of isoproterenol-induced cardiomyopathy, this compound prevented cardiac dysfunction, fibrosis, and mitigated oxidative stress. nih.gov Preclinical studies have also shown that this compound can confer an infarct-limiting effect in rabbit infarct models. tandfonline.com
Animal studies, primarily in rats, have also explored the combination of this compound with mesenchymal stem cell therapy in heart failure models, suggesting that this compound can enhance the beneficial effects of MSCs. researchgate.net
Ex Vivo Organ Perfusion Studies
Ex vivo organ perfusion studies involve maintaining isolated organs outside the body under controlled conditions, allowing for detailed investigation of drug effects on organ function and viability.
Studies using an ex vivo isolated rat liver perfusion system have investigated the effect of this compound on cold ischemic tolerance. nih.gov Perfusion with this compound-containing solutions significantly decreased liver enzymes, TNF-alpha, and IL-1ß in the perfusate, indicating reduced injury and inflammation. nih.gov Higher antioxidant enzyme activity and ameliorated tissue deterioration were also observed in the this compound perfused groups. nih.gov These findings suggest that this compound may increase cold ischemic tolerance of the liver via mitochondrial protection. nih.gov
This compound has also been studied in ex vivo models of kidney and heart preservation. Supplementation of organ preservation fluid with this compound showed significant improvement of intracellular ATP levels and increased cell viability in renal cells. ectrx.org In a rat model of renal ischemia, this compound-supplemented preservation fluid led to suppressed expression of the apoptotic marker caspase 3 and improved kidney function. researchgate.net Studies on isolated rat hearts have also investigated the efficacy of this compound in preservation solutions. researchgate.net
Clinical Trial Designs
Clinical trials are essential for evaluating the efficacy and safety of this compound in human subjects. Various trial designs have been employed, including randomized controlled trials and observational studies.
Randomized Controlled Trials (RCTs): Design Considerations and Limitations
Randomized controlled trials (RCTs) are considered the gold standard for evaluating the efficacy of interventions due to their ability to minimize bias through random allocation of participants to intervention and control groups. This compound has been investigated in numerous RCTs for various cardiovascular conditions.
RCTs have evaluated the clinical efficacy of this compound in patients undergoing primary percutaneous coronary intervention (PCI) for acute ST-segment elevation myocardial infarction (STEMI). nih.gov While some trials showed that this compound could reduce the rate of no-reflow phenomenon and improve clinical outcomes, others did not demonstrate these effects consistently, highlighting heterogeneity in outcomes. nih.gov Meta-analyses of RCTs have indicated that this compound can significantly reduce the incidence of no-reflow phenomenon and major adverse cardiac events (MACEs) in this population. nih.gov
However, limitations exist in these RCTs, including heterogeneity in study designs, such as the route and timing of this compound administration, and the duration of follow-up. nih.gov Some studies also reported limitations related to sample size and potential biases due to lack of blinding in some instances. oncotarget.com Future large RCTs are needed to confirm findings and investigate this compound's efficacy in different conditions. nih.gov
The Impact of this compound in Angina (IONA) study was a large randomized placebo-controlled trial that included patients with stable angina pectoris. taylorandfrancis.com This study demonstrated a significant reduction in a composite endpoint of coronary heart disease death, non-fatal MI, or unplanned hospital admission for cardiac chest pain in patients treated with this compound compared to placebo. taylorandfrancis.commedicines.org.uk
RCTs have also investigated this compound for the prevention of contrast-induced nephropathy (CIN) in patients undergoing coronary procedures. oncotarget.com Meta-analyses of these trials suggest that this compound may have a favorable preventive effect against CIN, particularly in patients with renal dysfunction. oncotarget.com However, these analyses also noted limitations, including the relatively small number of included trials and variability in this compound dosage and administration timing. oncotarget.com
Another RCT investigated the effect of this compound on left ventricular myocardial strain in patients with coronary chronic total occlusion (CTO), finding that this compound treatment improved global area strain and angina symptoms. frontiersin.org
Key design considerations in this compound RCTs include the choice of control group (placebo or standard care), the specific patient population, the duration of treatment and follow-up, and the selection of primary and secondary endpoints. Limitations often revolve around achieving sufficient sample size, managing heterogeneity across studies, and the potential for bias. nih.govoncotarget.comtandfonline.com
Observational Studies and Registries
Observational studies and registries provide valuable real-world data on the use and outcomes of this compound in broader patient populations outside the controlled environment of RCTs.
The GREAT (reGistRy study of medical thErapy in patients with Angina pecToris) Registry is a multicenter, prospective, observational cohort study that evaluated the effectiveness of different anti-angina regimens, including this compound, in Chinese patients with angina pectoris. ahajournals.org This registry-based study found that this compound-based regimens were associated with significantly greater improvements in health status outcomes, as measured by the Seattle Angina Questionnaire summary score, compared to regimens without this compound. ahajournals.org
Multi-center observational data, such as from the Japanese Coronary Artery Disease (JCAD) study, have provided additional evidence regarding the long-term effects of this compound. ecrjournal.com The JCAD study suggested that this compound might confer long-term cardioprotection in patients with stable angina, showing reductions in all-cause mortality and cardiac death. ecrjournal.com
Observational studies and registries complement RCTs by providing data on the effectiveness of this compound in routine clinical practice, including diverse patient profiles and longer follow-up periods. nih.govjcpsp.pk They can help identify potential benefits or risks that may not be apparent in smaller, shorter-duration RCTs. However, observational studies are subject to limitations such as confounding by indication and selection bias, which can make it challenging to establish causal relationships definitively. nih.govtandfonline.com
Here is an interactive table summarizing some research findings related to this compound:
Note: The interactivity of the table depends on the environment where this HTML and JavaScript code is rendered.
Meta-Analyses and Systematic Reviews
Meta-analyses and systematic reviews play a crucial role in synthesizing evidence from multiple studies investigating this compound. These methodologies provide a higher level of evidence by pooling data, increasing statistical power, and offering a more comprehensive understanding of this compound's effects across different patient populations and clinical settings.
Several meta-analyses have focused on the impact of this compound in patients with acute myocardial infarction (AMI) undergoing percutaneous coronary intervention (PCI). One such meta-analysis included 24 trials involving 2965 patients with AMI. nih.gov The pooled results indicated that this compound treatment significantly reduced the incidence of no-reflow phenomenon and reperfusion arrhythmia after reperfusion. nih.gov Furthermore, it improved left ventricular ejection fraction (LVEF) and left ventricular end-systolic volume index, and reduced major adverse cardiovascular events (MACE) and cardiovascular death. nih.gov Trial sequential analysis in this study confirmed the effect of this compound in reducing the incidence of no-reflow phenomenon and follow-up MACE in patients with AMI after PCI. nih.gov
Another systematic review and meta-analysis evaluated the efficacy of this compound in improving cardiovascular outcomes in acute coronary syndrome (ACS). This analysis included 24 RCTs with a total of 1640 patients in the this compound group and 1592 patients in the control group. medrxiv.orgmedrxiv.org The results showed that administration of this compound was associated with a significant decrease in MACE (RR = 0.686, 95% CI = 0.509-0.925, p=0.013), no-reflow phenomenon (RR =0.395, 95% CI = 0.266-0.588, p<0.001), and worsening of heart failure (RR =0.441, 95% CI = 0.221-0.882). medrxiv.orgmedrxiv.org A significant improvement in LVEF was also observed. medrxiv.orgmedrxiv.org
Meta-analyses have also investigated the role of this compound in preventing contrast-induced nephropathy (CIN) in patients undergoing coronary procedures. One meta-analysis included 13 studies and found that this compound demonstrated a significant protective effect against CIN (RR: 0.42; 95% CI: 0.33–0.54; p < 0.00001). tandfonline.com Subgroup analysis revealed the superiority of oral administration (RR: 0.38; 95% CI: 0.28–0.50; p < 0.00001). tandfonline.com this compound was also effective in reducing CIN in patients with renal dysfunction (RR: 0.40; 95% CI: 0.27–0.59; p < 0.00001). tandfonline.com Another meta-analysis on CIN prevention included 12 RCTs with 2787 participants and similarly found that the use of this compound was protective against CIN (RR 0.38, 95% CI 0.29-0.50). medrxiv.org
A systematic review and meta-analysis focusing on the effect of this compound therapy on infarct size in STEMI patients included 3 RCTs with a total of 438 patients. ahajournals.org Compared with placebo, this compound therapy significantly reduced infarct size with a pooled MD of -3.20 (95% CI -5.25 to -1.14). ahajournals.org It also caused a significant increase in LVEF with a pooled MD of 2.53 (95% CI 0.53-4.54). ahajournals.org
These meta-analyses and systematic reviews, by aggregating data from multiple studies, provide robust evidence regarding the benefits of this compound in improving myocardial reperfusion, cardiac function, and clinical outcomes in specific patient populations, particularly those undergoing PCI for AMI or at risk of CIN.
| Outcome | Number of Studies | Number of Patients (this compound/Control) | Pooled Result (RR or MD) | 95% Confidence Interval | p-value | Source |
|---|---|---|---|---|---|---|
| No-reflow phenomenon (AMI) | 24 trials | 2965 total | RR = 0.395 | 0.266-0.588 | <0.001 | medrxiv.orgmedrxiv.org |
| Reperfusion arrhythmia (AMI) | 24 trials | 2965 total | Not specified | Not specified | Significant | nih.gov |
| LVEF (AMI) | 24 trials | 2965 total | Improvement | Not specified | Significant | nih.gov |
| MACE (ACS) | 24 RCTs | 1640 / 1592 | RR = 0.686 | 0.509-0.925 | 0.013 | medrxiv.orgmedrxiv.org |
| Worsening HF (ACS) | 24 RCTs | 1640 / 1592 | RR = 0.441 | 0.221-0.882 | Not specified | medrxiv.orgmedrxiv.org |
| CIN (Coronary Procedures) | 13 studies | Not specified | RR = 0.42 | 0.33–0.54 | <0.00001 | tandfonline.com |
| Infarct Size (STEMI) | 3 RCTs | 438 total | MD = -3.20 | -5.25 to -1.14 | Significant | ahajournals.org |
| LVEF (STEMI) | 3 RCTs | 438 total | MD = 2.53 | 0.53-4.54 | Significant | ahajournals.org |
Statistical Methodologies in this compound Research
Statistical methodologies employed in this compound research are diverse and depend on the study design and the type of data being analyzed. In randomized controlled trials, comparisons between this compound and control groups often involve standard statistical tests. For categorical data, the Pearson χ² test or Fisher exact test is commonly used. ahajournals.org For continuous data, t-tests or analysis of variance (ANOVA) may be applied.
In the CHANGE trial, a multicenter, randomized, parallel-controlled, double-blind clinical trial assessing the effect of intravenous this compound before reperfusion in STEMI patients, statistical analyses were performed using SPSS statistical software. ahajournals.org Categorical data were described as frequency and percentage and compared using the Pearson χ² test or Fisher exact test. ahajournals.org Multivariable regression was performed to explore the relationship between infarct size and this compound administration, adjusting for baseline clinical variables. ahajournals.org Pearson correlation analysis was used to explore the relationship between infarct size and area at risk (AAR) on cardiac magnetic resonance (CMR). ahajournals.org All statistical tests were two-sided, and a p-value of <0.05 was considered statistically significant. ahajournals.org
In studies evaluating factors influencing patient prognosis, such as a retrospective analysis of elderly individuals with CHD-induced chronic heart failure, logistics regression analysis has been used to identify independent risk factors. ijpsonline.com
For research involving the development of drug formulations, such as bioadhesive buccal tablets of this compound, factorial designs and ANOVA studies are employed to evaluate the effects of independent variables on dependent variables like drug release and mucoadhesive strength. turkjps.org Drug release kinetics are also analyzed to determine the release profile of the formulation. turkjps.org
Ethical Considerations in this compound Clinical Research
Ethical considerations are paramount in all clinical research involving human participants, including studies on this compound. Adherence to ethical principles ensures the protection, rights, and well-being of the individuals participating in the research.
Key ethical considerations in this compound clinical research include obtaining informed consent from all eligible patients before their enrollment in a study. ahajournals.org This involves providing participants with comprehensive information about the study's purpose, procedures, potential risks and benefits, and their right to withdraw at any time. e-century.us Written informed consent is typically required. ahajournals.org
Clinical trials involving this compound, especially randomized controlled trials, must be registered with an ICMJE-approved registry, such as ClinicalTrials.gov. medrxiv.orgahajournals.org This promotes transparency and allows for public access to information about ongoing and completed studies.
Ethical approval from an ethics committee or institutional review board (IRB) is mandatory before commencing this compound clinical research. ahajournals.orgijpsonline.come-century.us The ethics committee reviews the study protocol to ensure it aligns with ethical guidelines and regulations, including the principles outlined in the Declaration of Helsinki. e-century.us
In studies involving retrospective analysis of existing data, ethical approval from the relevant medical ethics committee is also required. ijpsonline.com When using aggregate data extracted from published studies for meta-analyses, ethical approval and informed consent are generally not required as no patients are directly involved in the conduct of the study. tandfonline.com However, the original studies included in the meta-analysis must have adhered to ethical standards.
Ensuring patient confidentiality and data privacy is another critical ethical consideration. medrxiv.org Patient or participant identifiers should not be known to anyone outside the research group to prevent the identification of individuals. medrxiv.org
While the prompt specifically excludes safety and adverse effect profiles in the content, it is important to note that monitoring and reporting adverse events are crucial ethical responsibilities in clinical trials to ensure patient safety.
Q & A
Basic: What are the primary mechanisms underlying Nicorandil's cardioprotective and vasodilatory effects?
This compound exerts dual mechanisms: (1) ATP-sensitive potassium (KATP) channel activation , inducing hyperpolarization and vasodilation, and (2) nitric oxide (NO) donation , stimulating soluble guanylate cyclase to reduce vascular resistance. These mechanisms improve coronary blood flow and mitigate ischemia-reperfusion injury by preserving mitochondrial function and reducing oxidative stress .
Advanced: How does the route of administration influence this compound's efficacy in preventing contrast-induced nephropathy (CIN), and how should researchers address contradictory data?
A 2024 meta-analysis (12 studies, n = 2,787) found oral administration significantly reduced CIN incidence (RR: 0.36, 95% CI: 0.27–0.49), while IV administration showed no benefit (RR: 0.46, 95% CI: 0.20–1.09) .
Methodological considerations :
- Conduct subgroup analyses stratified by administration route.
- Control for confounders (e.g., hydration protocols, baseline renal function).
- Use randomized trials to isolate route-specific effects.
| Route | Relative Risk (95% CI) | p-value | Heterogeneity (I²) |
|---|---|---|---|
| Oral | 0.36 (0.27–0.49) | <0.00001 | 0% |
| IV | 0.46 (0.20–1.09) | 0.08 | 29% |
Advanced: What experimental models are recommended to study this compound's renoprotective effects in chronic kidney disease (CKD)?
- Adenine-induced CKD rats : Demonstrates vascular calcification (VC) and oxidative stress. This compound (3–10 mg/kg/day) attenuates VC via Nrf2/antioxidant pathways .
- Streptozotocin-induced diabetic eNOS⁻/⁻ mice : Evaluates podocyte preservation and reduced proteinuria (50% reduction vs. controls) .
- In vitro podocyte cultures : Assess this compound’s inhibition of high glucose-induced ROS via mitoKATP channels .
Advanced: How to determine optimal this compound dosage in vitro while minimizing cytotoxicity?
- CCK-8 assays in H9C2 cardiomyocytes identified 50 μmol/L for 6 hours as optimal, balancing cell viability (↑ survival rate) and efficacy (↓ apoptosis markers) .
- Dose-response curves should include concentrations spanning 10–100 μmol/L to capture threshold effects.
Advanced: What meta-analytical methods evaluate this compound's impact on post-AMI outcomes?
A 2009 meta-analysis (n = 1,337) used:
- Random-effects models to pool risk ratios (RR) for TIMI flow grade improvement.
- Sensitivity analysis to exclude high-bias studies.
- Outcome prioritization : Left ventricular ejection fraction (LVEF) and end-diastolic volume index (LVEDVI) as surrogates for cardiac remodeling.
Results : LVEF improved by 3.7% (95% CI: 1.8–5.7%), LVEDVI reduced by 8.8 mL/kg (95% CI: -14.4–-3.3) .
Advanced: What statistical methods resolve vascular stiffness changes in PCI studies?
- Pearson’s correlation to link ΔCAVI (cardio-ankle vascular index) with hemodynamic parameters (e.g., ΔBP, ΔCO).
- Multivariable regression adjusting for AHA lesion complexity (Type B2/C) and procedural factors .
Basic: How do this compound's dual mechanisms vary across disease models?
- KATP dominance : Myocardial fibrosis, pulmonary hypertension, and renal injury.
- NO dominance : Hepatic fibrosis and inflammatory bowel disease.
Mechanistic priority depends on dose, tissue-specific KATP expression, and NO synthase activity .
Advanced: What preclinical models and biomarkers validate this compound's role in diabetic nephropathy?
- Models : Streptozotocin-induced diabetic eNOS⁻/⁻ mice (8-week this compound treatment).
- Biomarkers : ↓ Urinary albumin/creatinine ratio, ↓ glomerular SOD2 oxidation, ↑ podocin expression .
Advanced: How to design trials for refractory angina in advanced CAD?
- Endpoint selection : Composite of death, ACS, hospitalization for angina.
- Dosing : Titrate to 30 mg TID, monitored for adverse effects (e.g., headache, ulceration).
- Control group : Matched for baseline CCS class and medication adherence .
Basic: What pharmacokinetic (PK) factors are critical in special populations?
- Elderly/renal/hepatic impairment : No dose adjustment needed due to minimal hepatic metabolism and renal excretion of inactive metabolites.
- Steady-state : Achieved in 4–5 days (20 mg BID) with linear PK .
Basic: What methodologies assess this compound's antiplatelet effects in unstable angina?
- Flow cytometry : Quantify platelet activation markers (↓ PAC-1, CD63, GP-VI).
- Thromboelastography (TEG) : Measure clot strength (↓ MA, angle) .
Advanced: How does this compound mitigate insulin resistance in skeletal muscle?
- In vitro : L6 myotubes exposed to high glucose (25 mM) + this compound (50 μM).
- Pathways : ↓ ER stress (via PERK/eIF2α), ↑ GLUT4 translocation, and ↓ ROS (↓ MDA, ↑ SOD) .
Advanced: How do nested case-control studies address this compound's atrial fibrillation (AF) risk?
- Data source : National health claims databases with propensity score matching.
- Adjustments : Age, comorbidities (HTN, diabetes), and concurrent antiarrhythmics .
Advanced: What transgenic models validate this compound's role in heart failure?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
